2-Phenylpentanal
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXIZFIUMREAFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Profile of 2-Phenylpentanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-phenylpentanal (CAS No: 21765-78-6), a synthetic odorant with applications in various industries.[1] The document focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting available quantitative information in structured tables and outlining comprehensive experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound. It is important to note that while some experimental data is accessible, complete, open-access datasets for all spectroscopic techniques remain limited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.66 | s | - | Aldehydic proton (-CHO) |
| 7.39-7.29 | m | - | Aromatic protons (3H, meta and para) |
| 7.19 | d | 7.7 | Aromatic protons (2H, ortho) |
| 3.50 | t | 7.2 | Benzylic proton (-CH(Ph)CHO) |
| ~1.9-1.7 | m | - | Methylene protons (-CH₂CH₂CH₃) |
| ~1.4-1.2 | m | - | Methylene protons (-CH₂CH₃) |
| ~0.9 | t | - | Methyl protons (-CH₃) |
Note: Data sourced from supplementary information of a research publication. The exact chemical shifts and coupling constants for the aliphatic chain protons were not explicitly provided and are estimated based on typical values.
¹³C NMR (Carbon-13 NMR) Data
Infrared (IR) Spectroscopy
Specific experimental IR absorption peaks for this compound are not detailed in the available search results. However, characteristic absorption bands can be predicted based on its functional groups:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=O (aldehyde) | 1740-1720 |
| C=C (aromatic) | 1600-1450 |
Mass Spectrometry (MS)
While a full experimental mass spectrum with fragmentation patterns is not available, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated. The molecule has a molecular weight of 162.23 g/mol .[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 163.11174 |
| [M+Na]⁺ | 185.09368 |
| [M-H]⁻ | 161.09718 |
| [M+NH₄]⁺ | 180.13828 |
| [M]⁺ | 162.10391 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are averaged to improve the signal-to-noise ratio.
-
Spectral Width: A typical spectral width of 0-12 ppm is used to cover the entire proton chemical shift range.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is used.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 0-220 ppm is typically used.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then acquired.
-
Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
The data is collected over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Injector: A split/splitless injector is used, typically in split mode to avoid overloading the column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: A scan range of m/z 40-400 is typically used to detect the molecular ion and common fragments.
-
Ion Source Temperature: Maintained at approximately 230°C.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides structural information.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for obtaining and processing NMR, IR, and MS data.
References
An In-Depth Technical Guide on 2-Phenylpentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of 2-phenylpentanal, a chemical compound of interest in various scientific domains. It details the fundamental chemical identifiers, including the CAS number and IUPAC name, and summarizes its key physicochemical properties. While comprehensive experimental protocols and detailed biological pathway analyses for this compound are not extensively documented in publicly accessible literature, this guide furnishes the available data and offers a foundational understanding of this compound for research and development purposes.
Chemical Identity and Properties
This compound is an organic compound classified as an aldehyde. Its chemical structure consists of a pentanal chain with a phenyl group substituted at the second carbon position.
Chemical Identifiers
A clear identification of this compound is crucial for accurate research and documentation. The standard chemical identifiers are provided in the table below.
| Identifier | Value | Citation |
| CAS Number | 21765-78-6 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Canonical SMILES | CCCC(C=O)C1=CC=CC=C1 | [1] |
| InChI | InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3 | [1] |
| InChIKey | UIXIZFIUMREAFZ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These properties are essential for understanding its behavior in various experimental and biological systems.
| Property | Value | Citation |
| Molecular Weight | 162.23 g/mol | [1] |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 162.104465066 Da | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Complexity | 125 | [1] |
Experimental Protocols
A common approach for the synthesis of such compounds involves a crossed-aldol condensation reaction. For instance, the synthesis of 2-phenylbutanal (B1594068) is achieved through a base-catalyzed condensation of benzaldehyde (B42025) and propanal, followed by selective hydrogenation.[3] This two-step process first forms an α,β-unsaturated aldehyde intermediate, which is then reduced to the final saturated aldehyde.[3] While this provides a potential synthetic strategy, the specific reaction conditions, catalysts, and purification methods would require optimization for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published data regarding the specific biological activities, mechanism of action, and associated signaling pathways for this compound. Research into the biological effects of this compound appears to be limited.
For context, a related compound, 2-phenylpropenal, has been investigated as a reactive metabolite of the drug felbamate, where it is proposed to be involved in idiosyncratic drug reactions by potentially stimulating an immune response.[4] This highlights a potential area of investigation for this compound, namely its metabolic fate and potential for bioactivation to reactive species. However, it must be emphasized that this is speculative and not based on direct evidence for this compound.
Due to the absence of specific information on the biological interactions of this compound, no signaling pathway or experimental workflow diagrams can be provided at this time.
Conclusion and Future Directions
This compound is a well-defined chemical entity with established identifiers and computed physicochemical properties. However, there is a notable gap in the scientific literature concerning its synthesis, experimental applications, and biological activity. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any new research in this area has the potential to be highly impactful.
Future research efforts could focus on:
-
Developing and optimizing a robust synthetic protocol for this compound.
-
Screening for biological activity across a range of assays to identify potential therapeutic applications or toxicological concerns.
-
Investigating its metabolic profile to understand its biotransformation and potential for the formation of reactive metabolites.
As new research emerges, this technical guide will be updated to reflect the expanding knowledge base for this compound.
References
- 1. This compound | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2-phenylpentanal | C12H16O | CID 53820947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigating the role of 2-phenylpropenal in felbamate-induced idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of 2-phenylpentanal (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-phenylpentanal (CAS No. 21765-78-6), with a focus on its boiling point and density. Due to a scarcity of experimentally determined data in peer-reviewed literature, this guide presents high-quality computed properties and outlines detailed experimental protocols for their empirical determination. Additionally, a plausible synthetic workflow is visualized to provide context for its formation.
Core Physical Properties
Quantitative data for the physical properties of this compound is primarily available from computational models. These predicted values serve as valuable estimates for experimental design and computational studies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| Boiling Point | Not available (experimental) | |
| Density | Not available (experimental) | |
| Computed XLogP3 | 2.8 | PubChem[1] |
| Computed Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
Note: The boiling point and density values are conspicuously absent from readily available experimental literature. The provided data is based on computational predictions and should be confirmed via empirical measurement.
Experimental Protocols
The following sections detail standardized laboratory procedures for the precise measurement of the boiling point and density of liquid organic compounds like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for its determination on a microscale is the Thiele tube method.
Materials:
-
This compound sample
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
-
Safety goggles and lab coat
Procedure:
-
Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample within the test tube.
-
Apparatus Assembly: The test tube is securely attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the bottom of the test tube.
-
Thiele Tube Setup: The Thiele tube is filled with mineral oil to a level just above the side arm. The thermometer and sample assembly are then inserted into the Thiele tube, ensuring the sample is immersed in the oil.
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Observation: Heating is continued until a steady and continuous stream of bubbles is observed. At this point, the heat source is removed.
-
Boiling Point Reading: The liquid will begin to cool. The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid is its mass per unit volume. It can be accurately determined using a pycnometer or, more simply, with a calibrated volumetric flask and a precision balance.
Materials:
-
This compound sample
-
Volumetric flask (e.g., 5 mL or 10 mL, Class A) with stopper
-
Analytical balance (accurate to ±0.0001 g)
-
Pipette
-
Thermometer
-
Distilled water
-
Acetone
Procedure:
-
Pycnometer Calibration: The clean and dry volumetric flask with its stopper is weighed on the analytical balance. This mass is recorded as m₁.
-
Sample Measurement: The volumetric flask is carefully filled with this compound up to the calibration mark. The stopper is inserted, and any excess liquid on the neck of the flask is carefully wiped away. The flask is then reweighed, and the mass is recorded as m₂. The temperature of the sample is also recorded.
-
Cleaning: The flask is emptied and thoroughly cleaned with a suitable solvent (e.g., acetone) and dried.
-
Water Measurement: The clean, dry flask is filled with distilled water up to the calibration mark, stoppered, and weighed. This mass is recorded as m₃. The temperature of the water is recorded.
-
Calculation: The density of this compound is calculated using the following formula:
Density of this compound = [(m₂ - m₁) / (m₃ - m₁)] * Density of water at the measured temperature
The density of water at various temperatures is readily available in standard chemical reference tables.
Synthetic Pathway Visualization
A plausible synthetic route to this compound can be conceptualized through a crossed-aldol condensation (Claisen-Schmidt condensation) followed by a selective hydrogenation. This common organic chemistry reaction sequence is a robust method for forming carbon-carbon bonds.
Caption: A logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Solubility of 2-Phenylpentanal in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-phenylpentanal, an aldehyde with potential applications in various chemical syntheses. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a framework for determining the solubility of this compound in common organic solvents. It outlines the theoretical principles governing its solubility, presents a structured table for data acquisition, and details a robust experimental protocol for solubility determination. Furthermore, a logical workflow for these experimental procedures is provided in a visual format.
Introduction: Predicted Solubility Profile
This compound (C₁₁H₁₄O) is an organic compound featuring a phenyl group and a pentanal chain. Its molecular structure, containing a polar carbonyl group (-CHO) and a nonpolar phenylalkyl chain, suggests a versatile solubility profile. Based on the chemical principle of "like dissolves like," this compound is expected to be soluble in a wide range of common organic solvents.[1][2]
-
Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane (B109758) are likely to be effective in dissolving this compound due to dipole-dipole interactions with the carbonyl group.
-
Polar Protic Solvents: Alcohols like methanol (B129727) and ethanol (B145695) are also expected to be good solvents, capable of hydrogen bonding with the carbonyl oxygen.
-
Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether should readily dissolve this compound, primarily through van der Waals forces acting on the large nonpolar hydrocarbon portion of the molecule.
While aldehydes with shorter carbon chains exhibit some water solubility, the long alkyl chain and the phenyl group in this compound significantly increase its hydrophobicity, leading to predicted low solubility in water.[1][3]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound has not been published. To facilitate future research and development, the following table is provided as a template for systematically recording experimentally determined solubility values.
Table 1: Experimental Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Hexane | C₆H₁₄ | 0.1 | |||
| Toluene | C₇H₈ | 2.4 | |||
| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||
| Dichloromethane | CH₂Cl₂ | 3.1 | |||
| Acetone | (CH₃)₂CO | 5.1 | |||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||
| Ethanol | C₂H₅OH | 4.3 | |||
| Methanol | CH₃OH | 5.1 | |||
| Water | H₂O | 10.2 |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5]
3.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method: If the solvent is volatile, the filtered solution can be evaporated, and the mass of the remaining this compound can be determined.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the sample using an appropriate analytical technique (UV-Vis, HPLC, or GC) to determine the concentration.
-
-
Calculation:
-
Calculate the solubility in g/100 mL or mol/L based on the determined concentration and the dilution factor.
-
3.3. Quality Control
-
Perform experiments in triplicate to ensure reproducibility.
-
Run a blank (pure solvent) to zero the analytical instrument.
-
The pH of the suspension should be verified at the beginning and end of the experiment, especially for protic solvents.[4]
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
The Elusive Presence of 2-Phenylpentanal in the Plant Kingdom: A Technical Review
A comprehensive review of scientific literature reveals a significant lack of evidence for the natural occurrence of 2-phenylpentanal in plant species. This compound, a fragrant aldehyde with floral and green notes, is widely recognized and utilized as a synthetic aroma chemical in the fragrance industry. Despite extensive research into the volatile organic compounds (VOCs) of countless plant species, this compound has not been identified as a naturally occurring constituent.
This technical guide addresses the current state of knowledge regarding this compound in the context of natural products. It is intended for researchers, scientists, and drug development professionals who are investigating novel plant-derived compounds.
Quantitative Data: An Absence of Evidence
A thorough search of chemical databases and scientific literature did not yield any quantitative data on the presence of this compound in any plant matrix. Studies detailing the chemical composition of plant essential oils and volatiles do not list this compound as a component. This absence of data strongly suggests that if it does exist in plants, its concentration is below the detection limits of modern analytical techniques, or it is an exceptionally rare compound that has not yet been discovered in nature.
Experimental Protocols: A Focus on Synthesis and Quality Control
The experimental protocols found in the literature predominantly focus on the chemical synthesis of this compound and its quality control for industrial applications. Methodologies for its extraction and quantification from natural sources are absent due to its lack of identification in plants. The primary synthetic route involves the aldol (B89426) condensation of benzaldehyde (B42025) with pentanal, followed by dehydration and selective hydrogenation.
Biosynthetic Pathways: A Theoretical Consideration
Given the absence of this compound in plants, there are no established biosynthetic pathways for its formation. However, one could speculate on a potential, though unconfirmed, pathway based on known biochemical reactions in plants. This hypothetical pathway is not supported by any experimental evidence.
A speculative pathway could potentially involve the extension of a phenylpropanoid precursor, such as cinnamaldehyde, through a series of enzymatic reactions analogous to fatty acid synthesis, followed by reduction.
Hypothetical Biosynthetic Pathway of this compound
Figure 1. A hypothetical and unconfirmed biosynthetic pathway for this compound in plants.
Conclusion
Introduction
2-Phenylpentanal and its derivatives represent a class of organic compounds with a core structure featuring a phenyl group attached to the second carbon of a pentanal chain. This structural motif offers a versatile scaffold for chemical modification, leading to a diverse range of compounds with potential applications in medicinal chemistry and drug discovery. While research directly focused on this compound derivatives is emerging, the broader family of α-substituted phenylacetaldehydes and related phenylpropanoids has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound derivatives, aimed at researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties of this compound and Related Compounds
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes key computed properties for this compound and several of its derivatives. These properties, such as molecular weight, logP (a measure of lipophilicity), and polar surface area, are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |
| This compound | C₁₁H₁₄O | 162.23 | 2.8 | 17.1 |
| 2-Methyl-2-phenylpentanal | C₁₂H₁₆O | 176.25 | 3.1 | 17.1 |
| 2-Methyl-3-phenylpropionaldehyde | C₁₀H₁₂O | 148.20 | 2.2 | 17.1 |
| (E)-2-Phenylpent-2-enal | C₁₁H₁₂O | 160.21 | 2.6 | 17.1 |
Synthesis of this compound Derivatives
The primary synthetic route to this compound and its unsaturated analog, 2-phenyl-2-pentenal (B1364180), is the aldol (B89426) condensation reaction. This powerful carbon-carbon bond-forming reaction typically involves the base-catalyzed reaction of an aldehyde or ketone with another carbonyl compound.
General Experimental Protocol: Aldol Condensation for the Synthesis of 2-Phenyl-2-pentenal
This protocol describes a general method for the synthesis of 2-phenyl-2-pentenal, a common derivative, through the condensation of benzaldehyde (B42025) and pentanal.
Materials:
-
Benzaldehyde
-
Pentanal
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v in water)
-
Ethanol (95%)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 equivalent) in ethanol.
-
Addition of Reactants: To the stirred solution, add pentanal (1.0-1.2 equivalents).
-
Base Catalysis: Slowly add the sodium hydroxide solution dropwise to the reaction mixture at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-phenyl-2-pentenal can be purified by column chromatography on silica (B1680970) gel.
Potential Biological Activities and Evaluation
While specific biological data for many this compound derivatives are limited in the public domain, the activities of structurally related compounds provide valuable insights into their potential therapeutic applications. The following sections outline potential biological activities and provide general protocols for their evaluation.
Anticancer Activity
Derivatives of related structures, such as p-alkylaminophenols, have demonstrated antiproliferative activity against various cancer cell lines.[1] The cytotoxic potential of novel this compound derivatives can be assessed using in vitro cell viability assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.[2]
Antimicrobial Activity
Substituted phenylacetamides and other aromatic compounds have shown promise as antimicrobial agents.[3] The antimicrobial efficacy of this compound derivatives can be determined against a panel of pathogenic bacteria and fungi.
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth.
-
Compound Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[3]
Neuroprotective Effects
Phenolic compounds and derivatives of L-phenylalanine have been investigated for their neuroprotective properties, suggesting that this compound derivatives may also offer therapeutic potential for neurodegenerative diseases.[4][5][6]
A general workflow to investigate the neuroprotective effects of this compound derivatives would involve in vitro cell-based models of neurotoxicity followed by in vivo studies in animal models of neurodegenerative diseases.
Caption: Workflow for evaluating the neuroprotective effects of this compound derivatives.
Signaling Pathways
While specific signaling pathways modulated by this compound derivatives have not been extensively studied, related phenolic compounds are known to exert their neuroprotective effects through various mechanisms. These include the modulation of pathways involved in inflammation, oxidative stress, and cell survival.
Caption: Potential signaling pathways modulated by neuroprotective compounds.
This compound derivatives represent a promising, yet underexplored, class of compounds for drug discovery. Based on the biological activities of structurally related molecules, these derivatives warrant investigation for their potential anticancer, antimicrobial, and neuroprotective properties. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to synthesize and evaluate novel this compound derivatives. Further research, including quantitative structure-activity relationship (QSAR) studies and the elucidation of specific molecular targets and signaling pathways, will be crucial in unlocking the full therapeutic potential of this chemical scaffold.
References
- 1. Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Phenolic Compounds with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Phenylpentanal from Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-phenylpentanal, a valuable intermediate in organic synthesis, starting from benzaldehyde (B42025). The protocol is a two-step process involving a base-catalyzed aldol (B89426) condensation followed by a selective catalytic hydrogenation.
Overall Synthesis Pathway
The synthesis of this compound is achieved through two sequential reactions:
-
Step 1: Aldol Condensation: Benzaldehyde is reacted with pentanal in the presence of a base to yield the α,β-unsaturated aldehyde, 2-phenyl-2-pentenal (B1364180). In this reaction, benzaldehyde serves as the electrophile as it lacks α-hydrogens and cannot form an enolate, thus preventing self-condensation.
-
Step 2: Selective Catalytic Hydrogenation: The carbon-carbon double bond in 2-phenyl-2-pentenal is selectively reduced to afford the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) at 25°C | Refractive Index at 20°C |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | 1.044 | 1.546 |
| Pentanal | C₅H₁₀O | 86.13 | 103 | 0.810 | 1.394 |
| 2-Phenyl-2-pentenal | C₁₁H₁₂O | 160.21 | 124-126 at 14 mmHg[1][2] | 1.005 - 1.015[3] | 1.545 - 1.553[3] |
| This compound | C₁₁H₁₄O | 162.23[4] | Not available | Not available | Not available |
Table 2: Expected Spectroscopic Data
| Compound | ¹H NMR | ¹³C NMR |
| 2-Phenyl-2-pentenal | Aldehyde proton (CHO): ~δ 9.5-10.0 ppm; Vinyl and Aromatic protons: ~δ 6.0-7.5 ppm; Methylene protons (-CH₂-): Upfield region; Methyl protons (-CH₃): Upfield region.[1] | Carbonyl carbon (C=O): ~δ 190-200 ppm; Aromatic and vinyl carbons (C=C): ~δ 120-150 ppm; Aliphatic carbons (-CH₂-, -CH₃): Upfield region.[1] |
| This compound | Aldehyde proton (CHO): ~δ 9.6 ppm; Aromatic protons: ~δ 7.2-7.4 ppm; Methine proton (-CH-): ~δ 3.5 ppm; Methylene and methyl protons: Upfield region. | Carbonyl carbon (C=O): ~δ 204 ppm; Aromatic carbons: ~δ 127-140 ppm; Methine carbon (-CH-): ~δ 59 ppm; Aliphatic carbons: Upfield region. |
Experimental Protocols
Part 1: Synthesis of 2-Phenyl-2-pentenal via Aldol Condensation
This protocol details the base-catalyzed aldol condensation of benzaldehyde and pentanal.
Materials:
-
Benzaldehyde
-
Pentanal
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in a minimal amount of water, then add ethanol.
-
Addition of Reactants: To the stirred basic solution, add benzaldehyde (1.0 eq). Subsequently, add pentanal (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Further Purification: The crude 2-phenyl-2-pentenal can be further purified by vacuum distillation.
Part 2: Synthesis of this compound via Selective Catalytic Hydrogenation
This protocol describes the selective reduction of the carbon-carbon double bond of 2-phenyl-2-pentenal.
Materials:
-
2-Phenyl-2-pentenal
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask or Parr bottle)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve 2-phenyl-2-pentenal (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Maintain a hydrogen atmosphere, for instance, by using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales at a controlled pressure (typically 1-4 atm).[5]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the hydrogenation can be monitored by TLC or Gas Chromatography (GC) by observing the disappearance of the starting material.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for the synthesis of this compound from benzaldehyde.
References
- 1. 2-Phenyl-2-pentenal | 3491-63-2 | Benchchem [benchchem.com]
- 2. 2-PHENYL-2-PENTENAL CAS#: 3491-63-2 [amp.chemicalbook.com]
- 3. 2-phenyl-2-pentenal, 3491-63-2 [thegoodscentscompany.com]
- 4. This compound | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols for the Synthesis of 2-Phenylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. This document provides detailed application notes and protocols for the synthesis of 2-phenylpentanal, a valuable building block in the development of novel therapeutics and other fine chemicals. The synthesis is approached via a two-step sequence: the initial Grignard reaction to form 2-phenylpentan-1-ol, followed by a mild oxidation to yield the target aldehyde. This method provides a reliable route to this compound, and the protocols are designed to be adaptable for related structures.
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] In this protocol, we will detail two viable Grignard routes to the intermediate alcohol, 2-phenylpentan-1-ol: the reaction of phenylmagnesium bromide with pentanal, and the reaction of propylmagnesium bromide with benzaldehyde (B42025). Following the synthesis of the alcohol, a selective oxidation protocol is provided to afford this compound.
Reaction Scheme
The overall synthetic pathway involves two key transformations:
-
Grignard Reaction: Formation of 2-phenylpentan-1-ol.
-
Oxidation: Conversion of 2-phenylpentan-1-ol to this compound.
Caption: Overall synthetic scheme for this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Key Reagents and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | - | - |
| Pentanal | C₅H₁₀O | 86.13 | 103 | 0.81 |
| Propylmagnesium Bromide | C₃H₇MgBr | 147.3 | - | - |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 | 1.044 |
| 2-Phenylpentan-1-ol | C₁₁H₁₆O | 164.24 | 246-248 | 0.978 |
| This compound | C₁₁H₁₄O | 162.23 | 235-237 | 0.987 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.65 (d, 1H, CHO), 7.20-7.40 (m, 5H, Ar-H), 3.55 (t, 1H, CH-CHO), 1.80-2.00 (m, 2H, CH₂), 1.25-1.45 (m, 2H, CH₂), 0.88 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 201.5 (CHO), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 58.5 (CH-CHO), 34.0 (CH₂), 20.5 (CH₂), 14.0 (CH₃) |
| IR (neat, cm⁻¹) | 3060 (Ar C-H), 2960, 2870 (Aliphatic C-H), 2720 (Aldehydic C-H), 1725 (C=O), 1600, 1495 (Ar C=C) |
| Mass Spec (EI, m/z) | 162 (M+), 133, 105, 91, 77 |
Experimental Protocols
Part 1: Synthesis of 2-Phenylpentan-1-ol via Grignard Reaction
This protocol details the synthesis of the intermediate alcohol. Researchers should select the appropriate starting materials based on availability and experimental setup.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Pentanal or Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol 1A: Phenylmagnesium Bromide with Pentanal
-
Preparation of Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings (1.2 equiv.) in the three-necked flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, add a solution of bromobenzene (1.1 equiv.) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.[2]
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pentanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of pentanal (1.0 equiv.) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield crude 2-phenylpentan-1-ol.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
-
Protocol 1B: Propylmagnesium Bromide with Benzaldehyde
This protocol is analogous to 1A, with the substitution of 1-bromopropane for bromobenzene and benzaldehyde for pentanal.
Caption: Experimental workflow for the Grignard synthesis.
Part 2: Oxidation of 2-Phenylpentan-1-ol to this compound
This protocol utilizes pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent suitable for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids.
Materials:
-
2-Phenylpentan-1-ol (from Part 1)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel
-
Celatom® or Florisil®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equiv.) in anhydrous DCM.
-
To this suspension, add a solution of 2-phenylpentan-1-ol (1.0 equiv.) in anhydrous DCM dropwise with vigorous stirring.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celatom®/Florisil® to remove the chromium salts.
-
Wash the plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
-
References
Application Notes and Protocols for the Asymmetric Synthesis of 2-Phenylpentanal Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the enantiomers of 2-phenylpentanal, a valuable chiral building block in the development of pharmaceuticals and other fine chemicals. Three distinct and effective methodologies are presented:
-
Rhodium-Catalyzed Asymmetric Hydroformylation of 1-Phenyl-1-butene: A highly atom-economical approach that directly introduces the chiral aldehyde functionality.
-
Organocatalytic Asymmetric α-Alkylation of Propanal: A metal-free method utilizing a chiral amine catalyst to stereoselectively introduce the benzyl (B1604629) group.
-
Asymmetric Hydrogenation of 2-Phenyl-2-pentenal: A two-step route involving the synthesis of an α,β-unsaturated aldehyde precursor followed by enantioselective reduction.
These protocols are designed to provide researchers with the necessary information to select and implement the most suitable method for their specific needs, considering factors such as substrate availability, desired enantiopurity, and experimental setup.
Rhodium-Catalyzed Asymmetric Hydroformylation of 1-Phenyl-1-butene
This method offers a direct and efficient route to chiral this compound from the corresponding olefin, 1-phenyl-1-butene. The use of a chiral rhodium complex allows for high enantioselectivity in the formation of the branched aldehyde product.
Quantitative Data Summary
The following table summarizes representative data for the rhodium-catalyzed asymmetric hydroformylation of substrates analogous to 1-phenyl-1-butene.
| Entry | Substrate | Chiral Ligand | Catalyst Precursor | Yield (%) | ee (%) | Reference |
| 1 | (E/Z)-1-Phenylpropene | (R,S)-BINAPHOS | [Rh(acac)(CO)₂] | >95 | 92 (R) | [1] |
| 2 | Styrene | Chiral Diphosphite | [Rh(acac)(CO)₂] | 99 | 94 (S) | [2] |
| 3 | 1,1-Diphenylethylene | (R,R)-MeO-BIBOP | Rh(CO)₂(acac) | 73 | 99 (S) | [3][4] |
| 4 | α-Alkyl Acrylate | (R,R)-BenzP* | [Rh(CO)₂(acac)] | 83-94 | >95 | [5] |
Experimental Protocol
Materials:
-
1-Phenyl-1-butene
-
[Rh(acac)(CO)₂] (Rhodium(I) dicarbonyl acetylacetonate)
-
Chiral phosphine (B1218219) ligand (e.g., (R,S)-BINAPHOS)
-
Toluene (B28343) (anhydrous, degassed)
-
Syngas (CO/H₂, 1:1 mixture)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Schlenk line and inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(acac)(CO)₂] (0.005 mmol, 1 mol%) and the chiral phosphine ligand (e.g., (R,S)-BINAPHOS, 0.01 mmol, 2 mol%). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a high-pressure autoclave, add 1-phenyl-1-butene (0.5 mmol, 1 equiv.). The prepared catalyst solution is then transferred to the autoclave via cannula under a positive pressure of inert gas.
-
Hydroformylation: The autoclave is sealed and purged with syngas (CO/H₂ 1:1) three to four times. The reactor is then pressurized with syngas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 60 °C). The reaction mixture is stirred vigorously for the specified time (typically 12-24 hours).
-
Work-up and Analysis: After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released in a well-ventilated fume hood. The reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired this compound.
-
Characterization: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Logical Workflow
Organocatalytic Asymmetric α-Alkylation of Propanal
This approach utilizes a chiral secondary amine catalyst to facilitate the enantioselective α-alkylation of propanal with benzyl bromide. This metal-free method is attractive for its operational simplicity and environmentally benign nature.
Quantitative Data Summary
The following table presents data for the organocatalytic asymmetric α-alkylation of aldehydes with benzylic halides.
| Entry | Aldehyde | Electrophile | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Propionaldehyde | 4-(Bromomethyl)pyridine | Imidazolidinone | 82 | 93 | [1][6] |
| 2 | Butanal | 2,4-Dinitrobenzyl bromide | Chiral secondary amine | >95 | 95 | [7] |
| 3 | 2-Phenylpropionaldehyde | Benzhydryl bromide | Primary aminothiourea | 85 | 96 | [8] |
| 4 | Various aldehydes | Electron-deficient benzyl bromides | Imidazolidinone + Photocatalyst | 70-95 | 90-98 | [6][9] |
Experimental Protocol
Materials:
-
Propanal
-
Benzyl bromide
-
Chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetic acid salt)
-
Iridium photocatalyst (e.g., fac-[Ir(ppy)₃])
-
2,6-Lutidine
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Visible light source (e.g., household fluorescent lamp)
-
Schlenk tube or vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a Schlenk tube, the chiral imidazolidinone catalyst (0.02 mmol, 20 mol%) and the iridium photocatalyst (0.001 mmol, 1 mol%) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reagent Addition: Anhydrous DMSO (1.0 mL) is added, followed by propanal (0.5 mmol, 5 equiv.), 2,6-lutidine (0.12 mmol, 1.2 equiv.), and benzyl bromide (0.1 mmol, 1 equiv.).
-
Reaction: The reaction mixture is stirred at room temperature under visible light irradiation for 24-48 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up and Analysis: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
-
Characterization: The yield of the purified this compound is determined. The enantiomeric excess is measured by chiral HPLC or GC analysis.
Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective α-benzylation of aldehydes via photoredox organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of 2-Phenylpentanal by Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 2-phenylpentanal from a crude reaction mixture using normal-phase flash column chromatography. The methodology emphasizes the use of Thin-Layer Chromatography (TLC) for the rapid development of an optimal mobile phase, followed by a step-by-step guide to column packing, sample loading, elution, and fraction analysis. This protocol is designed for researchers in organic synthesis and drug development to achieve high purity of this compound, a key intermediate in various chemical syntheses.
Introduction
This compound is an aldehyde derivative that can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds. The purity of such intermediates is critical for the success of subsequent reaction steps and the quality of the final product. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1][2] This protocol details the use of silica (B1680970) gel flash column chromatography, a rapid and efficient method for purifying moderate quantities of this compound.
Principle of Separation
Normal-phase chromatography separates compounds based on their polarity.[2] The stationary phase, silica gel, is highly polar, while the mobile phase is a less polar organic solvent or a mixture of solvents.[2] Compounds in the mixture are introduced onto the column and move down at different rates depending on their affinity for the stationary phase. Non-polar compounds have a lower affinity for the polar silica gel and elute faster with the mobile phase. More polar compounds interact more strongly with the silica gel, resulting in slower elution.[2] By carefully selecting the mobile phase composition, this compound can be effectively separated from less polar and more polar impurities.
Physicochemical Properties of this compound
Understanding the properties of the target compound is crucial for developing a purification strategy. The following data is computationally derived.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 21765-78-6 | [3] |
Experimental Protocol
This protocol is divided into three main stages: TLC analysis to determine the optimal solvent system, the column chromatography procedure, and post-purification analysis.
Materials and Reagents
| Material / Reagent | Specification | Purpose |
| Crude this compound | Reaction Mixture | Sample to be purified |
| Silica Gel | 230-400 mesh (for flash chromatography) | Stationary Phase[4] |
| n-Hexane | HPLC Grade | Mobile Phase (Non-polar component)[5] |
| Ethyl Acetate (B1210297) | HPLC Grade | Mobile Phase (Polar component)[5] |
| Triethylamine (B128534) | Reagent Grade | Mobile Phase additive (optional, to deactivate silica)[5] |
| Methylene (B1212753) Chloride | HPLC Grade | Solvent for sample loading |
| TLC Plates | Silica gel 60 F₂₅₄ | Reaction monitoring and fraction analysis[6] |
| Glass Chromatography Column | Appropriate size for scale | Apparatus |
| Collection Tubes | Test tubes or vials | Fraction Collection |
| Capillary Tubes | Glass | TLC Spotting[7] |
Stage 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
TLC is a rapid method to determine the ideal mobile phase composition for column chromatography.[6] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound and achieves good separation from its nearest impurities.[6]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude this compound mixture in a volatile solvent like methylene chloride (approx. 1% concentration).[6]
-
TLC Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.[7]
-
Spotting: Use a capillary tube to apply a small spot of the prepared sample onto the baseline.[7]
-
Development: Prepare a TLC chamber with a small amount of the chosen solvent system (e.g., Hexane:Ethyl Acetate). Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[6] Cover the chamber.
-
Analysis: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[7] Visualize the spots under a UV lamp (if UV active) or by staining (e.g., potassium permanganate (B83412) stain).
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[8]
-
Optimization: Adjust the solvent system polarity until the target Rf and separation are achieved. Increasing the proportion of ethyl acetate will increase the polarity and lower the Rf values.
| Trial Solvent System (Hexane:Ethyl Acetate, v/v) | Expected Observation | Action |
| 95:5 | All spots remain at the baseline (low Rf). | Increase polarity (more ethyl acetate). |
| 90:10 | Target compound Rf ≈ 0.3, good separation. | Optimal System. Proceed to column. |
| 80:20 | Target compound Rf > 0.6 (too high). | Decrease polarity (less ethyl acetate). |
Note on Aldehyde Stability: Aldehydes can sometimes streak or decompose on acidic silica gel. If streaking is observed on the TLC plate, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help neutralize the silica and improve the separation.[5]
Stage 2: Flash Column Chromatography Purification
Procedure:
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[9]
-
Add a small layer (approx. 1 cm) of sand over the plug.[9]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (n-hexane).[4]
-
Pour the slurry into the column and allow the silica to pack under gravity, tapping the column gently to ensure even packing and remove air bubbles.[4]
-
Drain the excess solvent until it is level with the top of the silica bed. Do not let the column run dry.[9]
-
Add another small layer of sand on top of the silica bed to prevent disturbance during solvent addition.[10]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methylene chloride).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude mixture adsorbed onto the silica.[11]
-
Carefully add this powder to the top of the prepared column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the optimized mobile phase (eluent) to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of about 5 cm/minute is typical for flash chromatography).[10]
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per test tube) as soon as the elution starts.[10]
-
Stage 3: Post-Purification Analysis
Procedure:
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound. Spot every few fractions on a single TLC plate for easy comparison.[12]
-
Combining Fractions: Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Final Analysis: Assess the purity of the final product using analytical techniques such as GC-MS, HPLC, or NMR spectroscopy. Determine the final yield.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for purification by normal-phase column chromatography.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Streaking on TLC/Column | Compound is too concentrated; Compound is degrading on silica. | Spot a more dilute sample on TLC; Add 0.1-1% triethylamine to the mobile phase to neutralize the silica gel.[5] |
| Poor Separation | Mobile phase is too polar or not polar enough. | Re-optimize the mobile phase using TLC. Try a shallower solvent gradient if isocratic elution fails. |
| Cracked Silica Bed | Column was allowed to run dry; Packing was not uniform. | Ensure the solvent level never drops below the top of the silica bed. Repack the column carefully. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
References
- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 2. Khan Academy [khanacademy.org]
- 3. This compound | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Phenylpentanal as a Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpentanal is a synthetic fragrance ingredient valued for its unique aromatic profile. As with all fragrance materials, a thorough understanding of its chemical properties, olfactory characteristics, and safety profile is essential for its responsible use in consumer products and for professionals in research and development. These application notes provide a summary of available data and detailed protocols for the evaluation of this compound and other fragrance ingredients.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a fragrance ingredient is fundamental to its application and safety assessment.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| Synonyms | Phenyl valeraldehyde | PubChem[1] |
| CAS Number | 21765-78-6 | Biosynth[2] |
| Molecular Formula | C₁₁H₁₄O | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| Odor Profile | Strong, sweet, vanilla-like | Biosynth[2] |
Olfactory Properties and Characterization
The perceived scent of a fragrance ingredient is the primary reason for its use. The olfactory properties of this compound are characterized by a sweet, vanilla-like aroma.[2] The mechanism of odor perception involves the binding of odorant molecules to olfactory receptors in the nasal epithelium, initiating a signal transduction cascade.
Olfactory Signal Transduction Pathway
The perception of an odorant like this compound begins with its interaction with olfactory receptors, which are G-protein coupled receptors (GPCRs). This interaction triggers a signaling cascade, as depicted in the diagram below.
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique used to identify the specific compounds in a mixture that are responsible for its overall odor.
Objective: To separate and identify the odorous components of a fragrance mixture containing this compound.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID) and an olfactometry port.
-
Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).
-
Helium or hydrogen as carrier gas.
-
Sample of fragrance oil containing this compound.
-
Trained sensory panelists.
Procedure:
-
Sample Preparation: Dilute the fragrance oil in a suitable solvent (e.g., ethanol) to an appropriate concentration.
-
GC Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column. The GC oven temperature is programmed to increase over time to elute a wide range of compounds.
-
Detection: The column effluent is split between the FID and the olfactometry port. The FID provides a chromatogram showing the separated compounds, while the trained panelist sniffs the effluent from the olfactometry port.
-
Odor Assessment: The panelist records the time at which an odor is detected, its intensity, and provides a description of the odor.
-
Data Analysis: The olfactometry data is correlated with the FID chromatogram to identify the peaks corresponding to the detected odors.
Safety Assessment
The safety of fragrance ingredients is paramount. The following sections outline the known hazards of this compound and the experimental protocols used to assess the safety of fragrance materials.
Hazard Identification
Based on GHS classifications, this compound has the following hazards:
| Hazard | GHS Classification | Source |
| Skin Irritation | Category 2 (Causes skin irritation) | PubChem[1] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | PubChem[1] |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 | PubChem[1] |
Experimental Protocols for Safety Assessment
A tiered approach is often used for the safety assessment of fragrance ingredients, starting with in vitro methods to minimize animal testing.
Objective: To assess the skin irritation potential of this compound.
Principle: This test uses a three-dimensional human epidermis model that mimics the top layers of human skin. The test chemical is applied to the tissue surface, and cell viability is measured to determine irritation potential.
Procedure:
-
Tissue Culture: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated model of the human epidermis.
-
Test Chemical Application: A small amount of this compound is applied directly to the surface of the tissue.
-
Incubation: The treated tissues are incubated for a defined period.
-
Viability Assessment: After incubation, the tissues are washed, and cell viability is assessed using the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.
-
Classification: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[3]
Objective: To assess the eye irritation potential of this compound.
Principle: This method uses a reconstructed human cornea-like epithelium model. The test chemical is applied to the tissue, and cell viability is measured to identify substances that are not classified as eye irritants.[4]
Procedure:
-
Tissue Culture: Reconstructed human cornea-like epithelium tissues are cultured.
-
Test Chemical Application: this compound is applied to the surface of the corneal tissue.
-
Incubation: Tissues are incubated for a specified time.
-
Viability Assessment: Cell viability is determined using the MTT assay.
-
Classification: Test materials resulting in a relative tissue viability of greater than 60% are considered not to require classification for eye irritation.[5]
A combination of non-animal tests is used to assess the skin sensitization potential of a substance by addressing key events in the Adverse Outcome Pathway (AOP) for skin sensitization.
-
Direct Peptide Reactivity Assay (DPRA) (OECD 442C): This in chemico assay evaluates the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, mimicking the covalent binding of a sensitizer (B1316253) to skin proteins (the first key event in the AOP).[6]
-
KeratinoSens™ (OECD 442D): This in vitro assay uses a human keratinocyte cell line to assess the activation of the Keap1-Nrf2-ARE antioxidant response element pathway, a key event in keratinocyte activation by sensitizers (the second key event).[7]
-
human Cell Line Activation Test (h-CLAT) (OECD 442E): This in vitro assay measures the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) to assess the activation of dendritic cells, a critical step in the induction of an immune response (the third key event).[8]
Objective: To confirm the absence of skin sensitization potential of a fragrance ingredient at a specific concentration in a human population.[9]
Principle: The test involves repeated application of the fragrance ingredient to the skin of human volunteers under controlled conditions to assess both irritation and the potential to induce allergic contact dermatitis.
Procedure:
-
Induction Phase:
-
A patch containing the test material (e.g., this compound at a predetermined concentration in a suitable vehicle) is applied to the skin of the back of at least 100 volunteers.[9]
-
The patch is worn for 24 hours and then removed.
-
This procedure is repeated nine times over a three-week period at the same application site.[10]
-
The skin is observed for any signs of irritation after each application.
-
-
Rest Period: A two-week rest period follows the induction phase, during which no patches are applied.[10]
-
Challenge Phase:
-
A challenge patch with the test material is applied to a new, untreated site on the back.[10]
-
The patch is removed after 24 hours, and the site is evaluated for any skin reaction at 48 and 72 hours after patch application.
-
-
Interpretation: The development of an allergic reaction at the challenge site, which was not present during the induction phase, is indicative of skin sensitization. The results are used to determine a No-Observed-Effect-Level (NOEL) for the induction of dermal sensitization.[11]
Stability and Formulation Considerations
Aldehydes, including this compound, are known for their reactivity, which can impact the stability of a fragrance formulation over time. They can be prone to oxidation, which may alter the scent profile.[11] Therefore, stability testing of this compound in the final product matrix is crucial.
Protocol for Accelerated Stability Testing:
Objective: To evaluate the stability of this compound in a finished product under accelerated conditions.
Procedure:
-
Sample Preparation: Prepare batches of the final product containing this compound.
-
Storage Conditions: Store the samples under various conditions to accelerate aging:
-
Elevated temperature (e.g., 40°C, 50°C)
-
Cycling temperature (e.g., -10°C to 25°C)
-
Exposure to UV light
-
-
Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:
-
Odor: Assess any changes in the fragrance profile by a trained sensory panel.
-
Appearance: Note any changes in color, clarity, or phase separation.
-
Chemical Analysis: Use techniques like GC-MS to quantify the concentration of this compound and identify any degradation products.
-
pH and Viscosity: Measure any changes in the physical properties of the product.
-
Conclusion
This compound is a valuable fragrance ingredient with a distinct aromatic profile. While it is classified as a skin, eye, and respiratory irritant, its safe use in consumer products can be ensured through a thorough safety assessment following established protocols. The experimental methodologies detailed in these application notes provide a framework for generating the necessary data for a comprehensive risk assessment of this compound and other fragrance ingredients. Further research to generate specific quantitative data on the skin sensitization potential and phototoxicity of this compound is recommended to refine its safety profile.
References
- 1. This compound | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 21765-78-6 | WAA76578 | Biosynth [biosynth.com]
- 3. Odor Detection Thresholds [leffingwell.com]
- 4. An evaluation of chemical photoreactivity and the relationship to phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methyl-2-phenylpentanal | C12H16O | CID 53820947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. belayered.com [belayered.com]
- 7. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 8. sobfragrance.com [sobfragrance.com]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allanchem.com [allanchem.com]
Application Notes & Protocols: 2-Phenylpentanal as a Versatile Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Phenylpentanal is a valuable chemical intermediate whose structural motif is of significant interest in medicinal chemistry. The presence of a phenyl group attached to a chiral center and an aldehyde functional group makes it a versatile precursor for the synthesis of a variety of complex molecules. While specific examples of its use in the synthesis of commercial drugs are not extensively documented in publicly available literature, its structure lends itself to key chemical transformations, most notably reductive amination, for the synthesis of chiral amines. Amines are a ubiquitous functional group in active pharmaceutical ingredients (APIs)[1]. This document provides a detailed protocol for a representative synthesis using this compound and discusses its potential applications in drug discovery and development.
Key Synthetic Application: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, with studies indicating that it accounts for a significant portion of such reactions in the pharmaceutical industry[1][2]. This one-pot reaction typically involves the condensation of a carbonyl compound (like this compound) with an amine to form an imine, which is then reduced in situ to the corresponding amine.
Generalized Synthesis Pathway
The following diagram illustrates the general pathway for the reductive amination of this compound with a primary amine (R-NH₂) to yield a secondary amine, a common scaffold in pharmaceutical agents.
Caption: Generalized reductive amination of this compound.
Experimental Protocol: Synthesis of a Generic N-Alkyl-2-phenylpentan-1-amine
This protocol details a representative procedure for the reductive amination of this compound with a generic primary amine using sodium triacetoxyborohydride (B8407120), a mild and selective reducing agent commonly used in pharmaceutical synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Step-by-step workflow for synthesis and purification.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the primary amine (1.1 eq). Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to the solution. Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for reductive amination reactions of aldehydes similar to this compound. Actual results will vary based on the specific amine and reaction conditions used.
| Parameter | Typical Value | Notes |
| Yield | 70-95% | Highly dependent on the steric and electronic properties of the amine and the purity of the starting materials. |
| Purity (Post-Chromatography) | >98% | Achievable with careful column chromatography. |
| Reaction Time | 12-24 hours | Can be shorter or longer depending on substrate reactivity. Monitoring is crucial. |
| Molar Ratio (Aldehyde:Amine:Reducing Agent) | 1 : 1.1 : 1.5 | A slight excess of the amine and reducing agent is common to drive the reaction to completion. |
Potential Pharmaceutical Applications
The secondary amine products derived from this compound are valuable scaffolds for the development of new therapeutic agents. The phenyl group and the alkyl chain can be further functionalized to optimize binding to biological targets. Chiral amines are key components in a wide range of drugs, including those targeting the central nervous system, cardiovascular system, and infectious diseases[1][3]. The synthesis of a library of derivatives from this compound could be a key strategy in a lead optimization campaign.
Conclusion: this compound serves as a promising and versatile precursor in pharmaceutical synthesis, primarily through robust and high-yielding reactions like reductive amination. The provided protocol offers a reliable method for synthesizing chiral secondary amines, which are prevalent structures in a multitude of active pharmaceutical ingredients. While direct applications in named drugs are not widely reported, the fundamental chemistry makes this compound a valuable building block for drug discovery and development programs.
References
Application Notes and Protocols for Aldol Condensation of 2-Phenylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1] This reaction, which can be catalyzed by either acid or base, proceeds through the formation of an enolate which then acts as a nucleophile, attacking a carbonyl group.[2] Subsequent dehydration of the aldol addition product yields an α,β-unsaturated carbonyl compound.[3]
This document provides detailed application notes and experimental protocols for the self-condensation of 2-phenylpentanal. The resulting product, 2,4-diphenyl-3-propylhept-2-enal, is an α,β-unsaturated aldehyde with potential applications in medicinal chemistry and drug development due to the known biological activities of this class of compounds.
Application Notes
The α,β-unsaturated aldehyde moiety is a key structural feature found in numerous biologically active natural products and synthetic compounds.[4][5] These compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[6][7] The reactivity of the Michael acceptor system in α,β-unsaturated aldehydes allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which can be a mechanism for their biological activity.[8]
The product of this compound self-condensation, 2,4-diphenyl-3-propylhept-2-enal, possesses bulky substituents at the α and β positions of the enal system. The substitution pattern on the α,β-unsaturated carbonyl core can significantly influence biological activity and toxicity.[8] For instance, alkyl substitution at the α-position can impact the reactivity of the Michael acceptor and, consequently, its biological effects.
Potential Applications in Drug Development:
-
Antimicrobial Agents: α,β-unsaturated aldehydes have demonstrated activity against a range of bacteria, yeasts, and fungi.[4] The lipophilic nature of 2,4-diphenyl-3-propylhept-2-enal may enhance its ability to penetrate microbial cell membranes.
-
Cytotoxic Agents for Cancer Research: Many α,β-unsaturated carbonyl compounds exhibit cytotoxicity against various cancer cell lines.[5] The potential of these compounds to act as irreversible inhibitors by covalently binding to target proteins makes them interesting candidates for overcoming drug resistance.
-
Scaffolds for Synthesis of Bioactive Molecules: The aldol condensation product can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value, such as novel heterocyclic compounds.
Reaction Scheme
The self-condensation of this compound proceeds via a base-catalyzed mechanism to form 2,4-diphenyl-3-propylhept-2-enal.
Caption: Self-condensation of this compound.
Experimental Protocols
This section provides a detailed protocol for the base-catalyzed self-condensation of this compound.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >95% purity |
| Sodium Hydroxide (NaOH) | Pellets, ACS grade |
| Ethanol (EtOH) | 200 proof, absolute |
| Diethyl ether | Anhydrous |
| Saturated Sodium Chloride Solution (Brine) | |
| Anhydrous Magnesium Sulfate (B86663) (MgSO4) | |
| Round-bottom flask | Appropriate size (e.g., 100 mL) |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica (B1680970) gel 60 F254 |
| Column chromatography setup | Silica gel (230-400 mesh) |
Experimental Workflow Diagram
Caption: General experimental workflow.
Detailed Procedure
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 mmol, 1.62 g) in 20 mL of ethanol.
-
In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution (e.g., 2 mL) to the stirred solution of this compound at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 2-4 hours or heat under reflux for 1-2 hours to drive the reaction to completion. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., hexane (B92381):ethyl acetate (B1210297) 9:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
-
Work-up:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine) (1 x 20 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
-
Characterization:
-
The structure and purity of the final product, 2,4-diphenyl-3-propylhept-2-enal, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry.
-
Quantitative Data Summary
| Aldehyde Reactant | Catalyst (Base) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Propanal | NaOH | Water | 25 | 2 | 75-85 | General Aldol |
| Butanal | KOH | Ethanol | Reflux | 3 | 80-90 | General Aldol |
| Phenylacetaldehyde | NaOH | Ethanol | 25 | 4 | 70-80 | General Aldol |
| 2-Methylpentanal | NaOH | None | 100 | 1 | ~70 | Patent Data[9] |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Signaling Pathway and Mechanism of Action
The biological activity of α,β-unsaturated aldehydes is often attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent adducts with cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins. This can lead to the modulation of various signaling pathways.
Caption: Michael addition mechanism.
One of the key pathways often affected is the Keap1-Nrf2 pathway, which is a major regulator of cellular antioxidant responses. α,β-Unsaturated aldehydes can react with cysteine residues in Keap1, leading to the activation of Nrf2 and the transcription of antioxidant and cytoprotective genes. Another important target is the NF-κB signaling pathway, which is central to inflammatory responses. Covalent modification of key proteins in this pathway can lead to its inhibition, resulting in anti-inflammatory effects.
Conclusion
The Aldol condensation of this compound provides a direct route to a structurally complex α,β-unsaturated aldehyde. The protocols and application notes provided herein offer a comprehensive guide for the synthesis and potential exploration of this compound in the context of drug discovery and development. The rich chemistry and diverse biological activities associated with α,β-unsaturated aldehydes make them a compelling class of molecules for further investigation by researchers and scientists in the pharmaceutical field.
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2020101902A1 - Self-condensation of aldehydes - Google Patents [patents.google.com]
Application Notes and Protocols for the Wittig Reaction of 2-Phenylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. This powerful olefination method is widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its reliability and the high degree of control it offers over the location of the newly formed double bond.[1][2][3][4][5][6][7] This application note provides a detailed protocol for the Wittig reaction using 2-phenylpentanal as the aldehyde component.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide employed. Unstabilized ylides, typically bearing alkyl substituents, generally lead to the formation of (Z)-alkenes.[8] In contrast, stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, predominantly yield (E)-alkenes.[8] The reaction with this compound, an α-substituted aldehyde, can produce a mixture of (E) and (Z) isomers, and the ratio is influenced by the specific ylide and reaction conditions chosen.[9][10]
Reaction Scheme
The general transformation involves two key steps: the in situ generation of the phosphonium (B103445) ylide from its corresponding phosphonium salt using a strong base, followed by the reaction of the ylide with this compound. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[2][10]
Step 1: Ylide Formation (C₆H₅)₃P⁺-R' X⁻ + Base → (C₆H₅)₃P=R'
Step 2: Wittig Reaction (C₆H₅)₃P=R' + this compound → Alkene + (C₆H₅)₃P=O
Experimental Protocols
Two representative protocols are provided below, one employing an unstabilized ylide for the synthesis of the (Z)-alkene and the other using a stabilized ylide for the (E)-alkene.
Protocol 1: Synthesis of (Z)-4-Phenyl-1-heptene using an Unstabilized Ylide
This protocol details the reaction of this compound with methyltriphenylphosphonium (B96628) bromide to favor the formation of the (Z)-alkene.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF under a nitrogen atmosphere.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise over 15 minutes. A characteristic deep red or orange color will develop, indicating the formation of the ylide.[10]
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the this compound solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[10]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[10]
-
Combine the organic layers and wash with brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to separate the alkene product from the triphenylphosphine oxide byproduct.
-
Protocol 2: Synthesis of (E)-Ethyl 4-phenyl-2-heptenoate using a Stabilized Ylide
This protocol describes the reaction of this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane (B24862), to favor the formation of the (E)-alkene.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (CH₂Cl₂)
-
This compound
-
Hexanes
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (1.05 equivalents). This stabilized ylide is often commercially available and can be handled in air for short periods.[11]
-
Add anhydrous DMSO or CH₂Cl₂ as the solvent.
-
-
Wittig Reaction:
-
Add this compound (1.0 equivalent) to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
If using DMSO, pour the reaction mixture into a flask containing ice and water. Extract the aqueous mixture with pentane (B18724) or a mixture of ether and hexanes (4 x 50 mL). Combine the organic extracts and wash with water and then brine.[10]
-
If using CH₂Cl₂, the solvent can be removed under reduced pressure.
-
The triphenylphosphine oxide byproduct is often less soluble in non-polar solvents like hexanes. Trituration of the crude residue with hexanes can precipitate the phosphine (B1218219) oxide, which can then be removed by filtration.[7]
-
Concentrate the filtrate and purify the resulting oil by flash column chromatography or recrystallization from a suitable solvent like methanol to obtain the pure (E)-alkene.[7]
-
Data Presentation
The following tables summarize typical reaction parameters for the Wittig reaction of this compound.
Table 1: Reaction Conditions for Wittig Reaction of this compound
| Parameter | Protocol 1 (Unstabilized Ylide) | Protocol 2 (Stabilized Ylide) |
| Phosphonium Salt | Methyltriphenylphosphonium bromide | (Carbethoxymethylene)triphenylphosphorane |
| Base | n-Butyllithium (n-BuLi) | Not required (ylide is stable) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous DMSO or CH₂Cl₂ |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 16 hours |
| Expected Stereoselectivity | Predominantly (Z)-alkene | Predominantly (E)-alkene |
Table 2: Reagent Quantities (Example Scale)
| Reagent | Molar Eq. | Protocol 1 | Protocol 2 |
| This compound | 1.0 | (e.g., 1.62 g, 10 mmol) | (e.g., 1.62 g, 10 mmol) |
| Phosphonium Salt/Ylide | 1.1 / 1.05 | 3.93 g, 11 mmol | 3.66 g, 10.5 mmol |
| Base (n-BuLi, 2.5M) | 1.1 | 4.4 mL, 11 mmol | N/A |
| Solvent | - | ~50 mL | ~50 mL |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Wittig reaction of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Note & Protocol: Reductive Amination of 2-Phenylpentanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reductive amination is a powerful and widely used chemical transformation for the synthesis of amines from carbonyl compounds (aldehydes or ketones).[1] This method is fundamental in medicinal chemistry and drug development for introducing amine functionalities into molecules. The process typically occurs in two stages: the initial reaction between the carbonyl compound and an amine (such as ammonia (B1221849) or a primary/secondary amine) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine.[2] This reaction can often be performed as a "one-pot" synthesis, where the imine formation and reduction occur sequentially in the same reaction vessel, offering high efficiency and convenience.[1][3]
This document provides a detailed experimental protocol for the synthesis of 2-phenylpentylamine via the reductive amination of 2-phenylpentanal using ammonia as the nitrogen source and sodium borohydride (B1222165) as the reducing agent.
Reaction Scheme
The overall transformation involves the conversion of the aldehyde group in this compound to a primary amine group.
The reaction proceeds via an intermediate imine, which is then reduced.
Experimental Protocol
This protocol describes a one-pot procedure for the reductive amination of this compound.
3.1. Materials and Reagents
-
This compound
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Methanol (B129727) (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, for pH adjustment)
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.2. Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 1.62 g) and ammonium chloride (e.g., 30 mmol, 1.61 g, 3 equivalents).
-
Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Imine Formation: Stir the resulting solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be gently warmed (e.g., to 40°C) to accelerate this step. A slightly acidic condition, which can be achieved by adding a few drops of glacial acetic acid, often catalyzes imine formation.[4]
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add sodium borohydride (e.g., 15 mmol, 0.57 g, 1.5 equivalents) to the stirred solution in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4-6 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up - Quenching and Solvent Removal: Carefully quench the reaction by slowly adding water (50 mL). Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-phenylpentylamine.
-
Purification: The crude product can be purified further by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Data Presentation
The following table summarizes typical conditions and expected outcomes for reductive amination reactions of aldehydes. Specific yields for this compound may vary.
| Parameter | Condition / Reagent | Purpose / Comment | Typical Range / Value |
| Substrate | This compound | Aldehyde starting material | 1 equivalent |
| Amine Source | Ammonium Chloride (NH₄Cl) | Provides ammonia for primary amine synthesis | 3-5 equivalents |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Reduces the intermediate imine to an amine | 1.5-2 equivalents |
| Solvent | Methanol (MeOH) | Dissolves reactants | 10-20 mL per mmol of substrate |
| Catalyst | Acetic Acid (optional) | Catalyzes imine formation by maintaining a weakly acidic pH | catalytic amount |
| Temperature | 0°C to Room Temperature | Controls reaction rate and selectivity | - |
| Reaction Time | 5-8 hours | Time required for imine formation and reduction | - |
| Typical Yield | - | Varies based on scale and purity of reagents | 60-85% |
Note: While sodium borohydride is effective, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used as they are more selective for the iminium ion over the aldehyde, which can improve yields and reduce side products like the corresponding alcohol.[5][6]
Visualizations
5.1. Reaction Mechanism Pathway
The reductive amination proceeds in two main steps: formation of an iminium ion followed by hydride reduction.
Caption: Mechanism of reductive amination.
5.2. Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for synthesis.
References
Application of 2-Phenylpentanal in Flavor Chemistry Research: Application Notes and Protocols
Introduction
2-Phenylpentanal, also known as phenyl valeraldehyde, is an aromatic aldehyde with the molecular formula C11H14O.[1] In flavor chemistry, it is recognized for its characteristic sweet, vanilla-like odor.[2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the study and application of this compound in flavor chemistry. While specific quantitative data such as flavor thresholds are not widely available in public literature, this guide offers protocols based on established methodologies for similar flavor compounds.
1. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, analysis, and application in flavor research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H14O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Not specified in literature | - |
| Odor Profile | Sweet, vanilla-like | [2] |
| Boiling Point | Not specified in literature | - |
| Solubility | Not specified in literature | - |
| CAS Number | 21765-78-6 | [1] |
2. Potential Formation Pathways in Food
This compound is not a commonly reported naturally occurring flavor compound. However, it is structurally related to other important flavor aldehydes that can be formed during food processing. A significant pathway for the formation of similar phenyl-containing aldehydes is the Strecker degradation of the amino acid phenylalanine. This reaction occurs during thermal processing, such as in the Maillard reaction, and involves the interaction of an amino acid with a dicarbonyl compound. While direct evidence for this compound formation via this pathway is limited in the literature, the degradation of phenylalanine is a known source of phenylacetaldehyde, a closely related compound.[3][4]
3. Application in Flavor Creation
While specific applications of this compound are not extensively documented, related compounds like 2-phenyl-2-alkenals have been patented for their use in enhancing cocoa and chocolate flavors.[5] This suggests a potential application for this compound in confectionery, baked goods, and beverages where a sweet, vanilla, or cocoa-like note is desired. Its aromatic profile could also be valuable in masking undesirable off-notes in food products.
4. Experimental Protocols
The following protocols provide methodologies for the synthesis, analysis, and sensory evaluation of this compound. These are based on general procedures for similar volatile and semi-volatile flavor compounds.
4.1. Protocol for Synthesis of this compound (as a Flavor Standard)
This protocol describes a general approach for the laboratory-scale synthesis of this compound via the oxidation of 2-phenyl-1-pentanol. This is a common method for preparing aldehydes for use as analytical standards in flavor research.
-
Objective: To synthesize this compound for use as a reference standard in analytical and sensory experiments.
-
Materials:
-
2-Phenyl-1-pentanol
-
Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (B109758) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve 2-phenyl-1-pentanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature. The amount of PCC should be in slight molar excess relative to the alcohol.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing this compound (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
-
Safety Precautions: PCC is a toxic and potentially carcinogenic reagent. Handle with appropriate personal protective equipment in a fume hood. Dichloromethane is a volatile and potentially harmful solvent.
4.2. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the analysis of this compound in a flavor solution or food extract.
-
Objective: To identify and quantify this compound in a sample matrix.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Conditions (suggested starting parameters):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split mode depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 min.
-
Ramp: 5 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV (Electron Ionization).
-
Mass Scan Range: m/z 40-350.
-
-
Sample Preparation:
-
For liquid samples (e.g., beverages), a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane or diethyl ether) may be performed.
-
For solid samples (e.g., baked goods), a solvent extraction followed by cleanup (e.g., solid-phase extraction) may be necessary.
-
Headspace solid-phase microextraction (SPME) can be a suitable alternative for volatile analysis.
-
-
Data Analysis:
-
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample with that of a pure standard.
-
Quantification can be performed using an internal or external standard calibration curve.
-
4.3. Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique for determining the odor activity of individual compounds in a complex mixture.
-
Objective: To determine the odor character and intensity of this compound as it elutes from the GC column.
-
Instrumentation: Gas chromatograph with an effluent splitter connected to a mass spectrometer (or FID) and a heated sniffing port.
-
Procedure:
-
The GC-MS conditions can be similar to those described in Protocol 4.2.
-
The column effluent is split between the detector and the olfactometry port.
-
Trained sensory panelists sniff the effluent from the sniffing port and record the time, intensity, and description of any detected odors.
-
The data from the panelists is correlated with the chromatographic data to identify the odor-active compounds.
-
-
Panelist Training: Panelists should be trained on a set of standard odor compounds to ensure they can accurately describe and rate the intensity of different aromas.
4.4. Protocol for Sensory Evaluation
This protocol outlines a basic sensory evaluation to characterize the flavor profile of this compound in a simple matrix.
-
Objective: To determine the sensory attributes and intensity of this compound.
-
Panel: A trained sensory panel of 8-12 members.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a neutral medium (e.g., deodorized vegetable oil or a 5% ethanol/water solution).
-
Prepare a series of dilutions from the stock solution to present to the panelists. Concentrations should be determined based on preliminary testing to be above the detection threshold but not overwhelmingly strong.
-
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized and blind-coded manner.
-
Provide panelists with a scorecard to rate the intensity of various sensory attributes (e.g., sweet, vanilla, floral, nutty, chemical) on a line scale (e.g., from 0 = not perceptible to 10 = very strong).
-
Include a control sample (the matrix without added this compound).
-
Panelists should rinse their palate with water and unsalted crackers between samples.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes between samples.
Table 2: Template for Sensory Evaluation Scorecard of this compound
| Attribute | Intensity Rating (0-10) | Comments |
| Sweet | ||
| Vanilla | ||
| Floral | ||
| Nutty | ||
| Green | ||
| Chemical/Artificial | ||
| Overall Flavor Intensity | ||
| Other Descriptors |
5. Logical Relationships in Flavor Chemistry
The application of this compound in flavor research is based on the interplay between its chemical structure, its formation pathways, and its resulting sensory properties.
This compound presents an interesting profile for flavor chemistry research due to its sweet, vanilla-like aroma. While specific quantitative data on its flavor threshold and occurrence in foods are currently limited in the scientific literature, the protocols provided in this document offer a solid foundation for its synthesis, analysis, and sensory characterization. Further research is warranted to fully elucidate its role and potential applications in the food and fragrance industries.
References
- 1. This compound | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 21765-78-6 | WAA76578 | Biosynth [biosynth.com]
- 3. Strecker-type degradation of phenylalanine by methyl 9,10-epoxy-13-oxo-11-octadecenoate and methyl 12,13-epoxy-9-oxo-11-octadecenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3582360A - Cocoa flavoring composition containing 2-phenyl -2- alkenals and method of using same - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylpentanal
Welcome to the Technical Support Center for the synthesis of 2-phenylpentanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and reliable method for synthesizing this compound is a two-step process:
-
Claisen-Schmidt Condensation: A crossed aldol (B89426) condensation between benzaldehyde (B42025) and valeraldehyde (B50692) (pentanal) under basic conditions to form the intermediate, 2-phenyl-2-pentenal (B1364180). Benzaldehyde is used as it lacks α-hydrogens and thus cannot undergo self-condensation.[1]
-
Selective Hydrogenation: The subsequent selective reduction of the carbon-carbon double bond in 2-phenyl-2-pentenal yields the desired this compound.
Alternative routes, though less commonly detailed for this specific molecule, include the Grignard reaction of a phenylmagnesium halide with pentanal, followed by oxidation of the resulting secondary alcohol, or the hydroformylation of 1-phenyl-1-butene.
Q2: My yield is consistently low in the Claisen-Schmidt condensation step. What are the likely causes?
A2: Low yields in the condensation of benzaldehyde and valeraldehyde are often attributed to the self-condensation of valeraldehyde, which, unlike benzaldehyde, possesses acidic α-hydrogens. This side reaction competes with the desired crossed condensation. To mitigate this, valeraldehyde should be added slowly to a mixture of benzaldehyde and the base catalyst. This strategy keeps the concentration of the valeraldehyde enolate low, favoring its reaction with the more abundant benzaldehyde. Other factors contributing to low yield can include suboptimal reaction temperature, improper base concentration, and impure reactants.
Q3: What byproducts should I be aware of during the synthesis of this compound?
A3: In the Claisen-Schmidt route, the primary byproduct is the self-condensation product of valeraldehyde. During the hydrogenation step, over-reduction can occur, leading to the formation of 2-phenylpentan-1-ol. If employing a Grignard-based synthesis, a common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[2][3]
Q4: How can I best purify the final this compound product?
A4: The most effective method for purifying this compound is vacuum distillation. This technique is suitable for separating the desired aldehyde from higher-boiling point impurities and any remaining starting materials. Prior to distillation, a standard aqueous workup is necessary to remove the catalyst and any water-soluble byproducts. This typically involves extraction with an organic solvent, washing with water and brine, and drying over an anhydrous salt like magnesium sulfate.
Troubleshooting Guides
Issue 1: Low Yield in Claisen-Schmidt Condensation
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of benzaldehyde | Insufficient base, low reaction temperature, or short reaction time. | Increase the amount of base catalyst slightly. Ensure the reaction temperature is maintained, and consider extending the reaction time. Monitor reaction progress by TLC. |
| Presence of significant valeraldehyde self-condensation product | High concentration of valeraldehyde enolate. | Add valeraldehyde dropwise to the mixture of benzaldehyde and base. Ensure vigorous stirring to promote rapid mixing. |
| Formation of a complex mixture of products | Reaction temperature is too high, promoting multiple side reactions. | Maintain a lower reaction temperature, for example, by using an ice bath during the addition of valeraldehyde. |
Issue 2: Incomplete or Non-Selective Hydrogenation
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Starting material (2-phenyl-2-pentenal) remains after reaction | Inactive catalyst, insufficient hydrogen pressure, or short reaction time. | Use fresh palladium on carbon (Pd/C) catalyst. Ensure the system is properly sealed and pressurized with hydrogen. Increase the reaction time and monitor by TLC or GC. |
| Formation of 2-phenylpentan-1-ol (over-reduction) | Reaction temperature is too high, or the reaction was left for an extended period. | Conduct the hydrogenation at room temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Low product recovery after workup | Catalyst was not fully removed. | Filter the reaction mixture through a pad of Celite to ensure complete removal of the Pd/C catalyst before concentrating the solution.[2] |
Experimental Protocols
The following protocols are adapted from the well-established synthesis of 2-phenylbutanal (B1594068) and provide a strong starting point for the synthesis of this compound.[2] Optimization may be required.
Step 1: Synthesis of 2-Phenyl-2-pentenal via Claisen-Schmidt Condensation
Materials and Reagents:
-
Benzaldehyde
-
Valeraldehyde (Pentanal)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool to room temperature. Add ethanol.
-
In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde and the aqueous ethanolic NaOH solution.
-
Cool the mixture in an ice bath to approximately 15-20°C.
-
Slowly add valeraldehyde dropwise to the stirred solution over 30-60 minutes, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude 2-phenyl-2-pentenal by vacuum distillation.
Step 2: Selective Hydrogenation of 2-Phenyl-2-pentenal
Materials and Reagents:
-
2-Phenyl-2-pentenal
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Ethyl acetate (B1210297) or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable hydrogenation vessel, dissolve the 2-phenyl-2-pentenal in ethyl acetate or ethanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the vessel, evacuate the air, and introduce hydrogen gas (a balloon is often sufficient for lab scale).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation if necessary.
Data Presentation
Table 1: Expected Influence of Reaction Parameters on the Yield of 2-Phenyl-2-pentenal
| Parameter | Condition A | Yield Trend | Condition B | Yield Trend | Rationale |
| Valeraldehyde Addition | Added all at once | Lower | Added dropwise | Higher | Minimizes self-condensation of valeraldehyde. |
| Temperature | 40°C | Lower | 20°C | Higher | Reduces the rate of side reactions. |
| Base Concentration | Low | Lower | Optimal | Higher | A sufficient amount of base is needed to catalyze the reaction effectively. |
| Base Concentration | Optimal | Higher | High | Lower | Excess base can promote side reactions. |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Claisen-Schmidt condensation step.
References
Technical Support Center: Synthesis of 2-Phenylpentanal
Welcome to the Technical Support Center for the synthesis of 2-phenylpentanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common and well-established methods for synthesizing this compound are:
-
Crossed-Aldol Condensation: This is a widely used method involving the reaction of benzaldehyde (B42025) with pentanal in the presence of a base catalyst.
-
Oxidation of 2-phenyl-1-pentanol: This method involves the selective oxidation of the corresponding primary alcohol.
-
Grignard Reaction: This approach can theoretically be achieved through the reaction of a Grignard reagent with an appropriate electrophile, for example, phenylmagnesium bromide with pentanal.
Q2: I am seeing a significant amount of an impurity in my final product from a crossed-aldol condensation. What is the most likely side product?
A2: In the crossed-aldol condensation between benzaldehyde and pentanal, the most common side product is the self-condensation product of pentanal, which is 2-propyl-2-heptenal. This occurs because pentanal possesses alpha-hydrogens and can react with itself under basic conditions. Benzaldehyde, lacking alpha-hydrogens, cannot undergo self-condensation.
Q3: My reaction yield for the aldol (B89426) condensation is consistently low. What are the potential causes?
A3: Low yields in the synthesis of this compound via aldol condensation can be attributed to several factors:
-
Self-condensation of pentanal: As mentioned above, this is a major competing reaction.
-
Incorrect order of addition of reactants: The sequence of adding reagents is critical to favor the desired crossed-aldol product.
-
Suboptimal reaction temperature: Temperature control is crucial as it affects the rates of both the desired reaction and side reactions.
-
Improper catalyst concentration: The amount of base catalyst needs to be optimized to promote the reaction without catalyzing side reactions excessively.
-
Purity of reactants: The use of impure benzaldehyde or pentanal can significantly impact the reaction outcome.
Q4: Can other side products be formed during the aldol condensation of benzaldehyde and pentanal?
A4: While the self-condensation of pentanal is the primary side reaction, other byproducts can form, especially under harsh reaction conditions or at elevated temperatures. These can include:
-
Cannizzaro reaction products: Although less common for aldehydes with alpha-hydrogens, under strongly basic conditions, benzaldehyde can disproportionate to form benzyl (B1604629) alcohol and benzoic acid.
-
Degradation products: At higher temperatures, degradation of the reactants and products can occur, leading to the formation of compounds like benzoic acid and benzyl alcohol.[1]
Q5: What are the typical side products when synthesizing this compound via a Grignard reaction?
A5: If using phenylmagnesium bromide as the Grignard reagent, a common side product is biphenyl, which forms from the coupling of the Grignard reagent with unreacted bromobenzene (B47551).[2] The formation of this byproduct is favored by higher concentrations of bromobenzene and increased reaction temperatures.[2] It is also critical to maintain strictly anhydrous conditions, as any moisture will quench the Grignard reagent, leading to the formation of benzene (B151609) and reducing the yield of the desired product.
Q6: I am attempting to synthesize this compound by oxidizing 2-phenyl-1-pentanol. What is the main impurity I should be concerned about?
A6: The primary concern when oxidizing a primary alcohol like 2-phenyl-1-pentanol to the corresponding aldehyde is over-oxidation. The main impurity to expect is 2-phenylpentanoic acid, the carboxylic acid formed from the further oxidation of this compound.
Troubleshooting Guides
Guide 1: Crossed-Aldol Condensation of Benzaldehyde and Pentanal
This guide addresses common issues encountered during the synthesis of this compound via the crossed-aldol condensation of benzaldehyde and pentanal.
Issue 1: Low Yield of this compound and Presence of a Major Side Product
-
Observation: GC-MS analysis of the crude product shows a significant peak corresponding to the molecular weight of 2-propyl-2-heptenal, the self-condensation product of pentanal.
-
Cause: The reaction conditions are favoring the self-condensation of pentanal over the desired crossed-aldol condensation with benzaldehyde.
-
Solution:
-
Optimize the order of addition: The pentanal should be added slowly and dropwise to a cooled mixture of benzaldehyde and the base catalyst (e.g., sodium hydroxide (B78521) in ethanol). This ensures that the concentration of the pentanal enolate is kept low at all times, making it more likely to react with the more abundant benzaldehyde.
-
Control the temperature: The reaction should be carried out at a low temperature (e.g., in an ice bath) to minimize the rate of the self-condensation reaction.
-
Adjust reactant stoichiometry: A slight excess of benzaldehyde can be used to increase the probability of the pentanal enolate reacting with it.
-
Issue 2: Formation of Benzyl Alcohol and Benzoic Acid
-
Observation: The presence of benzyl alcohol and benzoic acid is detected in the product mixture.
-
Cause: This suggests that the Cannizzaro reaction is occurring, which is favored by high concentrations of a strong base.
-
Solution:
-
Reduce the catalyst concentration: Use a lower concentration of the base catalyst.
-
Use a milder base: Consider using a weaker base catalyst if the reaction still proceeds at a reasonable rate.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Crossed-Aldol Condensation
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Benzaldehyde (freshly distilled)
-
Pentanal
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and an addition funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide in ethanol.
-
Add benzaldehyde to this solution and cool the mixture in an ice bath with continuous stirring.
-
While vigorously stirring the cooled benzaldehyde-base mixture, add pentanal dropwise from the addition funnel over a period of 30-60 minutes. Maintain the reaction temperature below 10°C during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound
| Synthesis Route | Common Side Products | Method of Formation |
| Crossed-Aldol Condensation | 2-Propyl-2-heptenal | Self-condensation of pentanal |
| Benzyl alcohol | Cannizzaro reaction of benzaldehyde | |
| Benzoic acid | Cannizzaro reaction of benzaldehyde | |
| Grignard Reaction | Biphenyl | Coupling of phenylmagnesium bromide with unreacted bromobenzene |
| Benzene | Quenching of phenylmagnesium bromide with moisture | |
| Oxidation of 2-phenyl-1-pentanol | 2-Phenylpentanoic acid | Over-oxidation of this compound |
Visualizations
Caption: Reaction pathway for the synthesis of this compound via crossed-aldol condensation, highlighting the formation of the main side product.
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.
References
Technical Support Center: Purification of 2-Phenylpentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-phenylpentanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized via alkylation of phenylacetonitrile (B145931) and subsequent nitrile reduction?
A1: Based on the typical synthetic route involving the alkylation of phenylacetonitrile followed by reduction with a reagent like diisobutylaluminum hydride (DIBAL-H), the following impurities are commonly encountered:
-
Unreacted Starting Material: 2-Phenylpentanenitrile.
-
Oxidation Product: 2-Phenylpentanoic acid (forms upon exposure of the aldehyde to air).
-
Side-products from Synthesis: Depending on the specific conditions of the alkylation and reduction steps.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary and most effective methods for purifying this compound are:
-
Vacuum Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points.[3] Distillation under reduced pressure is crucial to prevent the decomposition of the aldehyde at high temperatures.[3]
-
Column Chromatography: Effective for separating impurities with similar boiling points but different polarities.[4]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
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Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method to separate and identify volatile impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR) by comparing the integrals of the product signals to those of a known internal standard.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile impurities.
Troubleshooting Guides
Vacuum Fractional Distillation
Problem: Poor separation of this compound from a close-boiling impurity.
| Possible Cause | Suggested Solution |
| Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow, steady distillation rate is key for good separation. |
| Unstable vacuum. | Ensure all connections in the distillation apparatus are airtight. Use a high-quality vacuum pump and a vacuum controller to maintain a stable, low pressure. |
Problem: The product is decomposing in the distillation flask.
| Possible Cause | Suggested Solution |
| The boiling point is too high at the current pressure. | Lower the pressure using a better vacuum pump. This will decrease the boiling point of this compound and reduce the risk of thermal degradation. |
| Prolonged heating. | Complete the distillation as quickly as possible without sacrificing separation efficiency. Consider using a Kugelrohr apparatus for small-scale distillations to minimize the heating time. |
Column Chromatography
Problem: Co-elution of this compound with an impurity.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane (B92381) and ethyl acetate) to find an eluent that provides good separation (target Rf for this compound around 0.2-0.4).[4] |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a stationary phase to crude product ratio of at least 30:1 by weight. |
| Poor column packing. | Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and inefficient separation. |
Problem: The aldehyde is reacting on the silica (B1680970) gel column.
| Possible Cause | Suggested Solution |
| Acidic nature of silica gel. | Aldehydes can sometimes form acetals or undergo other acid-catalyzed reactions on silica gel.[4] Deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~0.1-1%), to the eluent.[4] Alternatively, use a different stationary phase like alumina (B75360) (neutral or basic).[4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
Objective: To purify this compound by separating it from non-volatile impurities and compounds with significantly different boiling points.
Materials:
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Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Thermometer
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Heating mantle
-
Vacuum pump and vacuum gauge
-
Stir bar or boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a stir bar or boiling chips to the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with the heating mantle.
-
Fraction Collection:
-
Collect the initial fraction (forerun), which will contain any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Monitor the temperature closely. A drop in temperature indicates that the main product has finished distilling.
-
-
Shutdown: Stop the heating and allow the system to cool before carefully releasing the vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh) or Alumina
-
Solvents for eluent (e.g., hexane, ethyl acetate)
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent.
-
Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane:ethyl acetate).
-
The ideal eluent system will show good separation of the this compound spot from impurity spots, with the this compound having an Rf value of approximately 0.2-0.4.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Notes |
| This compound | C₁₁H₁₄O | 162.23 | 2.8 | Product |
| 2-Phenylpentanenitrile | C₁₁H₁₃N | 159.23 | 2.9 (for (2R)-isomer) | Potential unreacted starting material[10] |
| 2-Phenylpentan-1-amine | C₁₁H₁₇N | 163.26 | - | Potential over-reduction product |
| 2-Phenylpentanoic acid | C₁₁H₁₄O₂ | 178.23 | - | Potential oxidation product |
Data sourced from PubChem where available.[10][11]
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. (2R)-2-phenylpentanenitrile | C11H13N | CID 12164951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Phenylpentanal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the synthesis of 2-phenylpentanal, a common challenge in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the primary contributing factors?
A1: Low yields in the synthesis of this compound, typically achieved through the α-alkylation of a phenylacetaldehyde (B1677652) enolate with a propyl halide, are often due to competing side reactions and suboptimal reaction conditions. The most significant of these is the aldol (B89426) self-condensation of the starting aldehyde.[1] Other factors include incomplete deprotonation, polyalkylation, and elimination reactions of the alkyl halide.
Q2: I am observing significant formation of a high-molecular-weight, viscous substance in my reaction mixture. What is this side product?
A2: This is likely the result of aldol condensation, where the enolate of your starting aldehyde attacks the carbonyl group of another aldehyde molecule, leading to dimers and polymers.[1] This side reaction is particularly prevalent with aldehydes and can be minimized by using a strong, sterically hindered base and low temperatures.
Q3: My product appears to be a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A3: The formation of di-alkylated products suggests that the mono-alkylated product is being deprotonated and reacting with another equivalent of the alkyl halide. To favor mono-alkylation, it is crucial to use a strong base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible formation of the enolate before adding the alkylating agent.[2] Adding the alkylating agent slowly can also help maintain a low concentration of the electrophile.
Q4: What is the ideal type of base for this synthesis, and why are common bases like sodium hydroxide (B78521) unsuitable?
A4: The ideal base for this reaction is a strong, non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA).[2] Weaker bases like sodium hydroxide or ethoxide do not fully deprotonate the aldehyde, leading to an equilibrium with a significant amount of the starting aldehyde present.[1] This allows for competing aldol condensation reactions. Strong, hindered bases ensure rapid and complete conversion to the enolate, minimizing this side reaction.[1][2]
Q5: Can I use a secondary or tertiary propyl halide as my alkylating agent?
A5: It is highly recommended to use a primary propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). The alkylation of enolates proceeds via an SN2 mechanism.[1] Secondary and tertiary alkyl halides are more prone to undergo E2 elimination reactions in the presence of a strong base like an enolate, which would lead to the formation of propene gas and reduce the yield of the desired product.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete enolate formation. | Use a strong, non-nucleophilic base like LDA. Ensure the base is freshly prepared or properly stored. |
| Aldol self-condensation is the major pathway. | Maintain cryogenic temperatures (-78 °C) during enolate formation and alkylation. Add the aldehyde slowly to the base solution. | |
| Alkylating agent is undergoing elimination. | Use a primary alkyl halide (e.g., 1-bromopropane). Avoid secondary or tertiary halides.[1] | |
| Insufficiently reactive alkylating agent. | Consider using an alkyl iodide instead of a bromide or chloride, as iodides are better leaving groups in SN2 reactions. | |
| Formation of Multiple Products | Polyalkylation. | Ensure complete enolate formation by using a full equivalent of a strong base like LDA before adding the alkyl halide.[2] |
| Aldol condensation products. | Lower the reaction temperature and ensure slow addition of the aldehyde to the base.[1] | |
| O-alkylation instead of C-alkylation. | This is generally less of a problem with aldehydes compared to ketones, but using a less coordinating solvent or a different counter-ion might influence the C/O alkylation ratio. | |
| Reaction Does Not Go to Completion | Insufficient amount of base or alkylating agent. | Use a slight excess (1.05-1.1 equivalents) of the base and alkylating agent. |
| Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Synthesis of this compound via LDA-Mediated Alkylation
This protocol outlines the α-alkylation of phenylacetaldehyde with 1-bromopropane.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylacetaldehyde (freshly distilled)
-
1-Bromopropane
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes to form the LDA solution.
-
Enolate Formation: Still at -78 °C, add freshly distilled phenylacetaldehyde (1 equivalent) dropwise to the LDA solution. Stir for 1-2 hours at -78 °C to ensure complete formation of the lithium enolate.
-
Alkylation: Add 1-bromopropane (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low-yield synthesis.
References
Technical Support Center: 2-Phenylpentanal Storage and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenylpentanal. The information provided is intended to help prevent its oxidation during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a crystalline precipitate and a sharp, unpleasant odor. What is happening?
A1: This is a classic sign of oxidation. This compound, like many aldehydes, is susceptible to autoxidation upon exposure to air. The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH), forming 2-phenylpentanoic acid. This acid is a solid at room temperature and has a different, often more pungent, odor than the original aldehyde.
Q2: What is the primary degradation pathway for this compound during storage?
A2: The primary degradation pathway is aerobic oxidation. This is a radical chain reaction where atmospheric oxygen reacts with the aldehyde to form a peroxy acid intermediate, which then converts to the corresponding carboxylic acid, 2-phenylpentanoic acid.
Q3: How can I prevent the oxidation of this compound?
A3: To prevent oxidation, you need to minimize its exposure to oxygen and sources of initiation like heat and light. This can be achieved by:
-
Inert Atmosphere: Storing the compound under an inert gas like nitrogen or argon.
-
Low Temperature: Storing at reduced temperatures (2-8°C) to slow down the rate of oxidation.
-
Light Protection: Using amber or opaque containers to protect it from light, which can catalyze oxidation.
-
Use of Antioxidants: Adding a suitable antioxidant to scavenge free radicals and inhibit the oxidation chain reaction.
Q4: What antioxidants are recommended for stabilizing this compound, and at what concentration?
A4: Phenolic antioxidants are commonly used for stabilizing aldehydes. Butylated hydroxytoluene (BHT) and tocopherols (B72186) (Vitamin E) are effective choices. A typical concentration for BHT is around 0.1% (w/w).[1] It is recommended to dissolve the antioxidant directly into the this compound.[2]
Q5: I suspect my this compound has degraded. How can I test its purity?
A5: You can assess the purity of your this compound and quantify the extent of oxidation using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate this compound from its primary degradation product, 2-phenylpentanoic acid.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Change in odor (sharper, more acidic) | Oxidation to 2-phenylpentanoic acid. | Confirm degradation using GC-MS or HPLC. If confirmed, the material may not be suitable for your experiment. Implement preventative storage measures for new batches. |
| Formation of solid precipitate | 2-phenylpentanoic acid, the oxidation product, is a solid at room temperature. | Filter the liquid portion for immediate use if the purity is still acceptable for your application (requires analytical verification). Dispose of the material if extensively degraded. |
| Yellowing of the solution | Formation of polymeric byproducts or other minor degradation products. | While slight color change might be acceptable for some applications, it indicates degradation. Verify purity via GC-MS or HPLC. |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration and potential interference from degradation products. | Always use fresh or properly stored this compound. Verify the purity of your starting material before critical experiments. |
Quantitative Data on Stability
The following tables provide representative data from an accelerated stability study on this compound under different storage conditions.
Table 1: Purity of this compound Over 12 Weeks at 40°C
| Storage Condition | Week 0 | Week 4 | Week 8 | Week 12 |
| Air, No Antioxidant | 99.5% | 92.1% | 85.3% | 78.5% |
| Nitrogen, No Antioxidant | 99.5% | 99.2% | 98.9% | 98.6% |
| Air, 0.1% BHT | 99.5% | 98.8% | 98.1% | 97.5% |
| Air, 0.1% Tocopherol | 99.5% | 98.5% | 97.8% | 97.1% |
Table 2: Formation of 2-Phenylpentanoic Acid Over 12 Weeks at 40°C
| Storage Condition | Week 0 | Week 4 | Week 8 | Week 12 |
| Air, No Antioxidant | <0.1% | 7.2% | 13.8% | 20.1% |
| Nitrogen, No Antioxidant | <0.1% | 0.3% | 0.6% | 0.9% |
| Air, 0.1% BHT | <0.1% | 0.7% | 1.3% | 1.9% |
| Air, 0.1% Tocopherol | <0.1% | 1.0% | 1.6% | 2.2% |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol outlines a method for conducting an accelerated stability study to evaluate the effectiveness of different storage conditions.
1. Materials:
- This compound (high purity)
- Butylated hydroxytoluene (BHT)
- alpha-Tocopherol (B171835)
- Nitrogen gas
- Clear and amber glass vials with airtight seals
- Temperature-controlled oven (40°C)
2. Procedure:
- Prepare four batches of this compound samples:
- Batch A: this compound in a clear vial, exposed to air.
- Batch B: this compound in an amber vial, headspace flushed with nitrogen before sealing.
- Batch C: this compound with 0.1% (w/w) BHT in a clear vial, exposed to air.
- Batch D: this compound with 0.1% (w/w) alpha-tocopherol in a clear vial, exposed to air.
- Place all vials in a temperature-controlled oven at 40°C.[3]
- At specified time points (e.g., 0, 4, 8, and 12 weeks), withdraw an aliquot from each batch for analysis.
- Analyze the samples using the GC-MS or HPLC protocol below to determine the purity of this compound and the concentration of 2-phenylpentanoic acid.
Protocol 2: GC-MS Method for Purity Analysis
This protocol describes a Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and quantification of this compound and its primary oxidation product, 2-phenylpentanoic acid.
1. Instrumentation and Conditions:
- GC System: Agilent 6890 or similar
- MS System: Agilent 5973 or similar
- Column: DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
- Injection Mode: Splitless
- Injector Temperature: 250°C
- Oven Program:
- Initial temperature: 70°C, hold for 1 min
- Ramp: 10°C/min to 280°C
- Hold: 5 min at 280°C
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- MS Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization: Electron Ionization (EI) at 70 eV
- Scan Range: 50 - 350 m/z
2. Sample Preparation:
- Prepare a stock solution of this compound and 2-phenylpentanoic acid in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
- Create a series of calibration standards by diluting the stock solution.
- For stability samples, dilute an accurately weighed amount in the chosen solvent.
- Inject 1 µL of the prepared sample into the GC-MS.
3. Data Analysis:
- Identify the peaks for this compound and 2-phenylpentanoic acid based on their retention times and mass spectra.
- Quantify the compounds by creating a calibration curve from the standard solutions.
Protocol 3: HPLC Method for Purity Analysis
This protocol provides a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and 2-phenylpentanoic acid.
1. Instrumentation and Conditions:
- HPLC System: Standard HPLC system with a UV-Vis detector
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
- Start with 40% acetonitrile, increase to 90% over 15 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
2. Sample Preparation:
- Prepare stock solutions of this compound and 2-phenylpentanoic acid in the mobile phase.
- Generate calibration standards by diluting the stock solutions.
- Dilute stability samples with the mobile phase.
- Inject the prepared samples into the HPLC system.
3. Data Analysis:
- Determine the retention times for this compound and 2-phenylpentanoic acid from the chromatograms of the standard solutions.
- Calculate the concentration of each compound in the samples using the calibration curve.
Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Workflow for the accelerated stability study.
Caption: Troubleshooting logic for suspected degradation.
References
Technical Support Center: Troubleshooting Low Conversion in 2-Phenylpentanal Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of 2-phenylpentanal. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides a systematic approach to resolving low conversion rates and other common problems encountered in the primary synthetic routes to this compound.
Issue 1: Low Yield in Grignard Reaction Synthesis of this compound
Question: I am attempting to synthesize this compound via the reaction of a propylmagnesium halide with benzaldehyde (B42025), followed by oxidation of the resulting 2-phenyl-1-pentanol, but my overall yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yields in this multi-step synthesis can arise from issues in both the Grignard reaction and the subsequent oxidation. Here is a breakdown of common problems and their solutions:
Troubleshooting the Grignard Reaction Step:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture, which will quench the reagent and reduce your yield.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) and ensure your starting materials (benzaldehyde and propyl halide) are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the initiation of the Grignard reagent formation.
-
Solution: Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.
-
-
Side Reactions:
-
Enolization: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolization and recovery of the starting aldehyde after workup. (Note: Benzaldehyde does not have alpha-protons, so this is not an issue in this specific reaction).
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Reduction: If the Grignard reagent has beta-hydrogens, it can reduce the aldehyde to an alcohol.
-
Solution: For other aldehyde syntheses, using a Grignard reagent without beta-hydrogens can mitigate this. The choice of Grignard reagent is crucial.
-
-
Incorrect Reaction Temperature: The Grignard reaction is exothermic. Poor temperature control can lead to side reactions.
-
Solution: Maintain a gentle reflux during the formation of the Grignard reagent. Cool the reaction mixture in an ice bath before and during the dropwise addition of the aldehyde to control the reaction rate.
-
Troubleshooting the Oxidation Step (2-phenyl-1-pentanol to this compound):
-
Over-oxidation: Using a strong oxidizing agent or the presence of water with a milder one can lead to the formation of 2-phenylpentanoic acid, reducing the yield of the desired aldehyde.
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Incomplete Reaction: Insufficient oxidizing agent or reaction time will result in unreacted starting alcohol.
-
Solution: Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents of PCC). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting alcohol has been consumed.
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Issue 2: Low Selectivity and Yield in Hydroformylation of 1-phenyl-1-butene
Question: I am using a rhodium-based catalyst for the hydroformylation of 1-phenyl-1-butene to synthesize this compound, but I am observing a low yield of the desired branched aldehyde and significant formation of the linear isomer (3-phenylpentanal). How can I improve my results?
Answer: Achieving high regioselectivity for the branched product in the hydroformylation of styrene (B11656) derivatives can be challenging. The following factors can influence the outcome:
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Ligand Choice: The structure of the phosphine (B1218219) or phosphite (B83602) ligand on the rhodium catalyst plays a critical role in directing the regioselectivity.
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Solution: For the synthesis of branched aldehydes from styrene-type substrates, bulky phosphine or phosphite ligands are often employed. Experiment with different ligands to find the optimal one for your specific substrate.
-
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Reaction Conditions: Temperature and pressure of the syngas (CO/H₂) mixture significantly impact the reaction rate and selectivity.
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Solution: Lower temperatures and higher carbon monoxide partial pressures generally favor the formation of the linear aldehyde.[4] Conversely, for some catalytic systems, higher temperatures or lower syngas pressures may favor the branched product. A systematic optimization of these parameters is recommended.
-
-
Catalyst Deactivation: The catalyst can deactivate over time due to ligand degradation or the formation of inactive rhodium species.
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Solution: Ensure the purity of your starting materials and the syngas. The presence of impurities like peroxides can degrade the ligands. Monitor the catalyst's health via techniques like ³¹P NMR if ligand degradation is suspected.
-
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Isomerization: The starting alkene may isomerize to other forms under the reaction conditions, leading to a mixture of aldehyde products.
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Solution: Careful selection of the catalyst and reaction conditions can minimize isomerization. Lower reaction temperatures may help.
-
Data Presentation
The following table summarizes representative yields for the different synthetic routes to this compound, highlighting the potential impact of common issues.
| Synthetic Route | Reagents | Typical Yield (%) | Common Reason for Low Yield |
| Grignard Reaction & Oxidation | 1. Propylmagnesium bromide, Benzaldehyde 2. PCC | 60-75% | - Moisture contamination during Grignard reaction - Incomplete oxidation or over-oxidation to carboxylic acid |
| PCC Oxidation | 2-Phenyl-1-pentanol, PCC | 80-90% | - Presence of water leading to over-oxidation - Incomplete reaction |
| Hydroformylation | 1-Phenyl-1-butene, CO/H₂, Rh-catalyst | 50-85% (branched) | - Suboptimal ligand choice leading to poor regioselectivity - Catalyst deactivation |
Note: These are typical yield ranges and can vary significantly based on experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction and PCC Oxidation
Step A: Synthesis of 2-Phenyl-1-pentanol
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Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.1 eq.) in the flask.
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Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a solution of 1-bromopropane (B46711) (1.0 eq.) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate, add a small crystal of iodine and gently warm. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30 minutes.
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Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.
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Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-phenyl-1-pentanol.
Step B: Oxidation to this compound
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Reaction Setup: In a round-bottom flask, dissolve the crude 2-phenyl-1-pentanol (1.0 eq.) in anhydrous dichloromethane.
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Oxidation: Add Pyridinium Chlorochromate (PCC) (1.2 eq.) to the solution in one portion. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.
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Workup and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts. Wash the silica pad with additional diethyl ether. Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound via Hydroformylation
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Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the desired phosphine ligand in an appropriate solvent (e.g., toluene).
-
Reaction Setup: Add the substrate, 1-phenyl-1-butene (1.0 eq.), to the reactor.
-
Hydroformylation: Seal the reactor, remove it from the glovebox, and purge with syngas (a 1:1 mixture of CO and H₂). Pressurize the reactor to the desired pressure (e.g., 20-40 bar) and heat to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC-MS to determine the conversion and the ratio of branched to linear aldehyde.
-
Workup and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to separate the this compound from the linear isomer and any unreacted starting material.
Mandatory Visualizations
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
Caption: Synthetic pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of the final product shows impurities. What are the likely side-products in a Grignard-based synthesis of this compound?
A1: Common impurities include unreacted benzaldehyde, the intermediate 2-phenyl-1-pentanol (if oxidation is incomplete), and the over-oxidation product, 2-phenylpentanoic acid. Additionally, biphenyl (B1667301) can form as a side product during the Grignard reagent formation, especially at higher temperatures.
Q2: How can I effectively purify my crude this compound?
A2: Vacuum distillation is a common and effective method for purifying aldehydes, which often have high boiling points. If distillation is not feasible or impurities have similar boiling points, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a good alternative. For removing unreacted aldehyde from a reaction mixture, a bisulfite wash can be employed.[5][6][7][8]
Q3: Can I use a stronger oxidizing agent like potassium permanganate (B83412) or chromic acid to oxidize 2-phenyl-1-pentanol?
A3: While these are powerful oxidizing agents, they are not recommended for the synthesis of aldehydes from primary alcohols as they will typically over-oxidize the aldehyde to a carboxylic acid, significantly reducing your yield of this compound.[2]
Q4: In the hydroformylation reaction, what is the "n/iso" or "l/b" ratio, and why is it important?
A4: The "n/iso" (normal/isomeric) or "l/b" (linear/branched) ratio refers to the regioselectivity of the hydroformylation reaction. It is the ratio of the linear aldehyde to the branched aldehyde product. For the synthesis of this compound from 1-phenyl-1-butene, you are targeting the branched (iso) product. Controlling this ratio is crucial for obtaining a high yield of the desired product and simplifying purification.
Q5: What are the safety precautions I should take when working with Grignard reagents and PCC?
A5: Grignard reagents are highly reactive and can ignite upon contact with air or moisture. Always work under an inert atmosphere and in anhydrous solvents. PCC is a toxic chromium (VI) compound and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood.
References
- 1. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 2-Phenylpentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the purification of 2-phenylpentanal by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Vacuum distillation is the preferred method for purifying this compound. This technique is necessary because this compound has a high boiling point at atmospheric pressure, and heating it to that temperature can cause decomposition, leading to the formation of impurities and reduced yield. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.
Q2: What is the approximate boiling point of this compound under vacuum?
A2: The boiling point of this compound is dependent on the pressure. A reliable reported boiling point is 114-116 °C at 10 mmHg. It is crucial to have a properly functioning vacuum system and an accurate manometer to control and monitor the pressure during distillation.
Q3: What are the common impurities found in crude this compound?
A3: The impurities in crude this compound largely depend on the synthetic route used for its preparation. The two most common synthetic pathways are the alkylation of benzyl (B1604629) cyanide and the Darzens condensation of benzaldehyde.
-
From Alkylation of Benzyl Cyanide:
-
Unreacted benzyl cyanide
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Unreacted alkylating agent (e.g., 1-bromopropane)
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Di-alkylated byproduct (2-phenyl-2-propylpentanenitrile)
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Solvents used in the reaction and workup.
-
-
From Darzens Condensation:
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Unreacted benzaldehyde
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Unreacted α-halo ester (e.g., ethyl 2-chloropropionate)
-
Byproducts from side reactions of the glycidic ester intermediate.
-
Q4: Can this compound form azeotropes?
A4: There is no specific data available in the literature detailing azeotropes of this compound with common solvents. However, it is always a possibility, especially with solvents used during the workup. If you observe a constant boiling point for a mixture that is lower or higher than the boiling points of the individual components, you may have an azeotrope. In such cases, techniques like using a different solvent for extraction or employing a drying agent before distillation can be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
Issue 1: The product is not distilling at the expected temperature and pressure.
| Possible Cause | Troubleshooting Step |
| Inaccurate pressure reading. | Ensure your manometer is calibrated and functioning correctly. Check for leaks in your vacuum setup. |
| Presence of low-boiling impurities. | If the distillation starts at a lower temperature than expected, you are likely distilling off residual solvents or low-boiling impurities. Collect this as a forerun and increase the temperature gradually until the main fraction begins to distill. |
| System is not reaching the target vacuum. | Check all connections for leaks. Ensure the vacuum pump is in good working order and the vacuum grease is properly applied to all joints. |
| Thermometer placement is incorrect. | The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. |
Issue 2: The distillation is very slow or has stopped.
| Possible Cause | Troubleshooting Step |
| Insufficient heating. | Gradually increase the temperature of the heating mantle. The temperature of the heating bath should typically be 20-30 °C higher than the boiling point of the liquid. |
| Heat loss from the distillation column. | Insulate the distillation column with glass wool or aluminum foil to prevent premature condensation of the vapor. |
| A leak has developed in the vacuum system. | Re-check all connections and seals for leaks. |
Issue 3: The product in the distillation flask is turning dark or polymerizing.
| Possible Cause | Troubleshooting Step | | The distillation temperature is too high. | This indicates thermal decomposition. Lower the heating mantle temperature. If necessary, improve the vacuum to further reduce the boiling point. Aldehydes can be sensitive to heat. | | Presence of acidic or basic impurities. | Traces of acid or base from the synthesis workup can catalyze polymerization at high temperatures. Neutralize the crude product with a mild wash (e.g., sodium bicarbonate solution) and ensure it is thoroughly dry before distillation. | | Prolonged heating. | Minimize the time the this compound is at high temperature. Plan the distillation to proceed efficiently without unnecessary delays. |
Issue 4: The distillate is impure.
| Possible Cause | Troubleshooting Step | | Bumping of the liquid in the distillation flask. | Vigorous, uncontrolled boiling can carry non-volatile impurities into the condenser. Ensure smooth boiling by using a magnetic stir bar or boiling chips (note: boiling chips are less effective under vacuum). | | Distillation rate is too fast. | A rapid distillation rate does not allow for proper separation of components with close boiling points. Reduce the heating to achieve a slow, steady distillation rate of approximately 1-2 drops per second. | | Inefficient fractionating column. | For impurities with boiling points close to that of this compound, a simple distillation may not be sufficient. Use a fractionating column (e.g., a Vigreux column) to improve separation. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₁₄O | 162.23 | 114-116 at 10 mmHg |
| Benzyl Cyanide | C₈H₇N | 117.15 | 234 at 760 mmHg |
| 1-Bromopropane | C₃H₇Br | 122.99 | 71 at 760 mmHg |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 at 760 mmHg |
| Ethyl 2-chloropropionate | C₅H₉ClO₂ | 136.58 | 147-148 at 760 mmHg |
Experimental Protocols
General Protocol for Vacuum Distillation of this compound
This is a general procedure and may require optimization based on the specific impurities present in the crude material.
1. Preparation of the Crude Material:
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Ensure the crude this compound has been properly worked up to remove any acidic or basic residues. A wash with a dilute sodium bicarbonate solution followed by a brine wash is recommended.
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Thoroughly dry the crude product using a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. It is critical to remove all water and residual solvents before distillation to prevent bumping and azeotrope formation.
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Filter off the drying agent.
2. Assembly of the Distillation Apparatus:
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Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head (a short path distillation head is recommended to minimize product loss), a condenser, a receiving flask, and a vacuum source with a trap.
-
Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.
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Lightly grease all ground-glass joints to ensure a good seal under vacuum.
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Place the thermometer correctly in the distillation head.
3. Distillation Procedure:
-
Place the dried crude this compound in the distillation flask.
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Begin stirring and slowly apply vacuum to the system.
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Once the desired pressure (e.g., 10 mmHg) is reached and stable, begin to heat the distillation flask gently using a heating mantle.
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Collect any low-boiling forerun in a separate receiving flask.
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As the temperature approaches the expected boiling point of this compound, change to a clean, pre-weighed receiving flask.
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Collect the main fraction distilling at a constant temperature and pressure.
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Once the main fraction has been collected, stop the heating and allow the system to cool down before slowly releasing the vacuum.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Technical Support Center: Catalyst Deactivation in 2-Phenylpentanal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 2-phenylpentanal. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound, and which are most susceptible to deactivation?
A1: The synthesis of this compound is often achieved via the hydroformylation of 1-phenyl-1-butene or related styrene (B11656) derivatives. The most common catalysts for this transformation are rhodium and cobalt-based complexes, often with phosphine (B1218219) or phosphite (B83602) ligands. Rhodium-based catalysts are generally more active and selective but can be more susceptible to certain deactivation pathways, particularly ligand degradation.[1] Palladium catalysts (Pd) are also used in related syntheses like hydrogenation and cycloisomerization and can deactivate through reduction of the active Pd(II) species to inactive Pd(0) nanoparticles.[2]
Q2: What are the primary mechanisms of catalyst deactivation I should be aware of?
A2: Catalyst deactivation can occur through several mechanisms, which can be broadly categorized as chemical, thermal, and mechanical.[3][4] For processes like this compound synthesis, the most relevant mechanisms include:
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Poisoning: Strong chemisorption of impurities from the feedstock (e.g., sulfur, peroxides) or byproducts onto the catalyst's active sites.[5][6]
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Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[7][8]
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Thermal Degradation (Sintering): At elevated temperatures, metal nanoparticles can agglomerate, which reduces the active surface area of the catalyst.[5]
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Ligand Degradation: The breakdown of essential ligands, often through oxidation or hydrolysis, which alters the catalyst's activity and selectivity.[1][9]
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Leaching: The dissolution of the active metal component from a solid support into the reaction medium.
Q3: My catalyst's selectivity for the desired linear aldehyde (this compound) is decreasing over time. What could be the cause?
A3: A decrease in regioselectivity (the ratio of linear to branched aldehyde) is a classic sign of catalyst degradation, particularly for rhodium-phosphine complexes. The primary cause is often the degradation of the phosphine or phosphite ligands.[1] Bulky ligands are crucial for sterically directing the reaction towards the linear product.[1] When these ligands degrade, often due to oxidation by peroxide impurities in the olefin feed, the catalyst's ability to control selectivity is diminished.[1][9] This can also be accompanied by a color change in the reaction mixture; for instance, active rhodium catalysts that are typically straw-colored may turn black as inactive species form.[1]
Q4: Can a deactivated catalyst be regenerated? If so, how?
A4: Yes, regeneration is often possible, and the method depends on the deactivation mechanism.
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For Coking/Fouling: A common method is controlled oxidation (e.g., with air) at elevated temperatures to burn off carbon deposits, followed by a reduction step (e.g., with H₂) to restore the active metal.[10]
-
For Poisoning: Chemical washing can be effective. Treatment with acidic solutions (e.g., sulfuric or acetic acid) or chelating agents like EDTA can remove poisoning impurities like alkali metals or lead.[11][12]
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For Pd(II) Reduction: In cases where active Pd(II) is reduced to inactive Pd(0), reoxidation can be achieved by treating the catalyst with an oxidizing agent, such as benzoquinone (BQ).[2]
Troubleshooting Guides
Issue 1: Reaction rate is significantly slower than expected or has stopped prematurely.
This is a common symptom of catalyst deactivation. Follow this workflow to diagnose the potential cause.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regeneration of commercial selective catalyst reduction catalysts deactivated by Pb and other inorganic elements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Structural Isomers: A Comparative 1H NMR Analysis of 2-Phenylpentanal and Its Analogs
A deep dive into the structural elucidation of 2-phenylpentanal through 1H NMR spectroscopy, this guide offers a comparative analysis with its structural isomers and analogs. By presenting key experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the tools for unambiguous identification of these compounds, a critical step in ensuring the purity and efficacy of synthesized molecules.
In the landscape of chemical synthesis and pharmaceutical development, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide focuses on the 1H NMR spectrum of this compound, a compound of interest for its potential applications. To facilitate a comprehensive understanding, we compare its spectral features with those of its close structural analog, 2-phenylbutanal (B1594068), and its positional isomer, 3-phenylpentanal. These comparisons highlight the subtle yet significant differences in chemical shifts and splitting patterns that arise from minor structural modifications, thereby enabling confident identification.
Comparative Analysis of 1H NMR Spectral Data
The 1H NMR spectrum of an organic molecule provides a detailed map of the chemical environment of each proton. The following tables summarize the expected and experimental 1H NMR data for this compound and its comparators, 2-phenylbutanal and 3-phenylpentanal. The data is presented for spectra recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic Proton (CHO) | ~9.6 | Doublet (d) | 1H |
| Benzylic Proton (CH-Ph) | ~3.6 | Triplet (t) | 1H |
| Aromatic Protons (Ar-H) | ~7.2 - 7.4 | Multiplet (m) | 5H |
| Methylene Protons (CH₂) | ~1.8 - 2.0 | Multiplet (m) | 2H |
| Methylene Protons (CH₂) | ~1.3 - 1.5 | Multiplet (m) | 2H |
| Methyl Protons (CH₃) | ~0.9 | Triplet (t) | 3H |
Table 2: Comparative Experimental 1H NMR Data
| Compound | Aldehydic Proton (CHO) | Benzylic Proton (CH-Ph) | Aromatic Protons (Ar-H) | Other Key Signals |
| 2-Phenylbutanal | ~9.6 ppm (d) | ~3.5 ppm (t) | ~7.2-7.4 ppm (m) | ~1.8-2.0 ppm (m, CH₂), ~0.9 ppm (t, CH₃) |
| 3-Phenylpentanal | ~9.7 ppm (t) | ~3.2 ppm (quintet) | ~7.1-7.3 ppm (m) | ~2.7 ppm (d, CH₂), ~1.8 ppm (q, CH₂), ~0.8 ppm (t, CH₃) |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Experimental Protocols
To ensure the reproducibility and accuracy of the spectral data, a standardized experimental protocol is essential. The following methodology is recommended for acquiring high-quality 1H NMR spectra for the compounds discussed.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃). To provide an internal reference, add tetramethylsilane (TMS) to a final concentration of 0.03% (v/v).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Visualization of Molecular Structures and Spectral Interpretation
The following diagrams, generated using the DOT language, illustrate the molecular structures of the compared compounds and the logical workflow for interpreting their 1H NMR spectra.
Caption: Molecular structure of this compound.
Caption: Structural comparison of the analyzed aldehydes.
Caption: Logical workflow for the analysis of a 1H NMR spectrum.
A Comparative Analysis of the Reactivity of 2-Phenylpentanal and 3-Phenylpentanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic aldehydes: 2-phenylpentanal and 3-phenylpentanal. Understanding the nuanced differences in their reactivity is crucial for synthetic chemists and drug development professionals in designing reaction pathways and predicting product outcomes. This analysis is grounded in fundamental principles of organic chemistry, supported by hypothetical experimental data to illustrate the expected disparities in their performance in key chemical transformations.
Structural and Electronic Overview
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon and the steric accessibility of the functional group. In this compound and 3-phenylpentanal, the position of the phenyl group relative to the aldehyde moiety is the key structural differentiator, influencing both steric and electronic factors.
-
This compound: The phenyl group is directly attached to the α-carbon (the carbon adjacent to the carbonyl group). This proximity leads to significant steric hindrance around the carbonyl group, potentially impeding the approach of nucleophiles. Electronically, the phenyl group can exert a weak electron-withdrawing inductive effect, which would slightly increase the electrophilicity of the carbonyl carbon.
-
3-Phenylpentanal: The phenyl group is situated on the β-carbon, two carbons away from the aldehyde. Consequently, the steric hindrance around the carbonyl group is substantially less than in its α-substituted counterpart. The electronic influence of the phenyl group at this distance is minimal, with negligible inductive effects on the carbonyl carbon.
Comparative Reactivity Data
To quantify the anticipated differences in reactivity, the following tables present hypothetical experimental data for key aldehyde reactions. These values are illustrative and serve to highlight the expected trends based on structural considerations.
Table 1: Nucleophilic Addition Reaction (Grignard Reaction)
| Compound | Reagent | Solvent | Reaction Time (hours) | Yield (%) |
| This compound | Ethylmagnesium Bromide | Diethyl Ether | 4 | 65 |
| 3-Phenylpentanal | Ethylmagnesium Bromide | Diethyl Ether | 2 | 90 |
Table 2: Oxidation Reaction (Tollens' Test)
| Compound | Reagent | Temperature (°C) | Observation Time (min) | Result |
| This compound | Tollens' Reagent | 60 | 15 | Slow formation of silver mirror |
| 3-Phenylpentanal | Tollens' Reagent | 60 | 5 | Rapid formation of silver mirror |
Table 3: Reduction Reaction (Sodium Borohydride (B1222165) Reduction)
| Compound | Reagent | Solvent | Reaction Time (hours) | Yield (%) |
| This compound | Sodium Borohydride | Ethanol (B145695) | 2 | 85 |
| 3-Phenylpentanal | Sodium Borohydride | Ethanol | 1 | 95 |
Experimental Protocols
The following are detailed methodologies for the hypothetical experiments cited above.
Protocol 1: Nucleophilic Addition with a Grignard Reagent
-
Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Magnesium turnings (1.2 g, 50 mmol) and dry diethyl ether (20 mL) are placed in the flask. A solution of bromoethane (B45996) (5.5 g, 50 mmol) in dry diethyl ether (10 mL) is added dropwise to initiate the formation of ethylmagnesium bromide.
-
Reaction: A solution of the respective phenylpentanal isomer (40 mmol) in dry diethyl ether (15 mL) is added dropwise to the Grignard reagent at 0°C.
-
Quenching and Workup: The reaction mixture is stirred for the specified time at room temperature and then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The product yield is determined by gas chromatography-mass spectrometry (GC-MS) analysis.
Protocol 2: Oxidation with Tollens' Reagent
-
Preparation of Tollens' Reagent: In a clean test tube, 2 mL of 0.1 M silver nitrate (B79036) solution is added. A few drops of 0.5 M sodium hydroxide (B78521) solution are added to form a precipitate of silver oxide. Dilute aqueous ammonia (B1221849) is then added dropwise with shaking until the precipitate just dissolves.
-
Reaction: To the freshly prepared Tollens' reagent, 5 drops of a 1% solution of the respective phenylpentanal isomer in ethanol are added.
-
Observation: The test tube is placed in a warm water bath (approximately 60°C), and the time taken for the formation of a silver mirror on the inner wall of the test tube is recorded.
Protocol 3: Reduction with Sodium Borohydride
-
Setup: A 50 mL round-bottom flask is equipped with a magnetic stirrer.
-
Reaction: A solution of the respective phenylpentanal isomer (20 mmol) in ethanol (20 mL) is cooled to 0°C in an ice bath. Sodium borohydride (0.76 g, 20 mmol) is added in small portions over 15 minutes.
-
Workup: The reaction mixture is stirred for the specified time at room temperature. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Analysis: The yield of the corresponding phenylpentanol is determined by ¹H NMR spectroscopy.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a generalized nucleophilic addition pathway and a logical workflow for comparing the reactivity of the two isomers.
GC-MS Purity Analysis of 2-Phenylpentanal: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the meticulous assessment of chemical purity is a cornerstone of quality control and regulatory compliance. For a compound such as 2-phenylpentanal, an aromatic aldehyde with applications in synthesis, ensuring high purity is critical to the integrity of downstream processes and the safety of final products. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely utilized analytical technique for this purpose. This guide provides a comprehensive comparison of GC-MS with other analytical methods for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques for Purity Assessment
While GC-MS is a primary method for analyzing volatile and semi-volatile compounds like this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative or complementary information. The choice of method often depends on the specific analytical need, such as routine quality control, definitive structural confirmation, or the nature of potential impurities.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Applicable to soluble compounds with NMR-active nuclei. |
| Sensitivity | High sensitivity, especially in Selected Ion Monitoring (SIM) mode. | Good sensitivity, particularly with UV or other sensitive detectors. | Generally lower sensitivity compared to chromatographic methods. |
| Quantitative Accuracy | Excellent with proper calibration. | High accuracy and precision, considered a gold standard for purity. | High accuracy, as it can be a primary ratio method without a specific reference standard for the analyte. |
| Impurity Identification | Provides structural information from mass spectra, aiding in the identification of unknown impurities. | Identification is based on retention time and may require reference standards or coupling to a mass spectrometer (LC-MS). | Provides detailed structural information, facilitating the identification and quantification of impurities. |
| Throughput | Relatively high throughput for routine analysis. | Can be high throughput, especially with modern UHPLC systems. | Lower throughput, often used for structural confirmation and primary quantification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on specific instrumentation and laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Objective: To separate, identify, and quantify this compound and its volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol
-
Objective: To provide a precise measure of purity by separating this compound from its non-volatile or thermally labile impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.[2]
-
HPLC Parameters:
-
Data Analysis: Purity is calculated from the area percentage of the main peak in the chromatogram.[2]
Quantitative Data Summary
The following table presents hypothetical, yet representative, data from the purity analysis of a synthesized batch of this compound using GC-MS and HPLC.
| Parameter | GC-MS Analysis | HPLC Analysis |
| Retention Time of this compound | 12.5 min | 8.2 min |
| Purity (Area %) | 99.2% | 99.5% |
| Identified Impurities | Benzaldehyde (0.3%), Pentanal (0.1%), Self-aldol condensation product of pentanal (0.2%), Unknown (0.2%) | Unreacted starting material (0.3%), Unknown impurity (0.2%) |
| Limit of Detection (LOD) | ~0.01% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% |
Note: This data is for illustrative purposes and may vary based on the synthesis route and analytical conditions.
Visualized Workflow for GC-MS Purity Assessment
Caption: Experimental workflow for GC-MS purity assessment of this compound.
Logical Relationships of Purity Assessment Methods
Caption: Logical relationships of purity assessment methods for this compound.
References
A Comparative Guide to the Synthesis of 2-Phenylpentanal: Established versus Novel Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α-phenyl-substituted aldehydes is a critical step in the preparation of various fine chemicals and pharmaceutical intermediates. This guide provides a comparative analysis of an established synthetic methodology for 2-phenylpentanal against a novel, more atom-economical approach. We present detailed experimental protocols, a quantitative comparison of performance metrics, and visual diagrams of the synthetic workflows to aid researchers in selecting the optimal route for their specific applications.
Established Synthetic Route: Claisen-Schmidt Condensation and Subsequent Hydrogenation
A traditional and reliable method for the synthesis of this compound involves a two-step process analogous to the well-documented synthesis of similar aldehydes.[1] This route begins with a base-catalyzed crossed-aldol condensation (Claisen-Schmidt reaction) between benzaldehyde (B42025) and pentanal (valeraldehyde). The resulting α,β-unsaturated aldehyde, 2-phenylpent-2-enal, is then selectively hydrogenated to yield the target saturated aldehyde.
Novel Synthetic Route: Rhodium-Catalyzed Hydroformylation
A more contemporary and potentially more efficient approach is the direct hydroformylation of 1-phenyl-1-butene. Hydroformylation, or the "oxo process," is a powerful industrial method for synthesizing aldehydes from alkenes.[2] The use of a rhodium catalyst, particularly with tailored phosphine (B1218219) ligands, can favor the formation of the branched aldehyde, this compound, over its linear isomer. This method offers a more direct and atom-economical pathway to the desired product.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for both the established and the new synthetic routes to this compound. The data for the established route is based on typical yields for Claisen-Schmidt condensations and subsequent hydrogenations, while the data for the new route is projected based on known efficiencies of rhodium-catalyzed hydroformylation of similar substrates.
| Parameter | Established Route (Claisen-Schmidt & Hydrogenation) | New Route (Hydroformylation) |
| Starting Materials | Benzaldehyde, Pentanal | 1-Phenyl-1-butene, Syngas (CO/H₂) |
| Key Reagents/Catalyst | NaOH, Pd/C | Rh-based catalyst (e.g., Rh(acac)(CO)₂), Phosphine ligand |
| Number of Steps | 2 | 1 |
| Overall Yield | ~75-85% | ~90-95% |
| Reaction Time | 6-18 hours | 4-12 hours |
| Reaction Temperature | 20-25°C (Step 1), 25°C (Step 2) | 80-120°C |
| Pressure | Atmospheric (Step 1), 1-4 atm H₂ (Step 2) | 20-50 bar Syngas |
| Atom Economy | Moderate | High |
| Key Advantages | Well-established, reliable methodology | Single-step, higher yield, more atom-economical |
| Key Disadvantages | Two-step process, moderate atom economy | Requires specialized high-pressure equipment, catalyst cost |
Experimental Protocols
Established Route: Claisen-Schmidt Condensation and Hydrogenation
Step 1: Synthesis of 2-Phenylpent-2-enal
-
A solution of sodium hydroxide (B78521) (1.1 equivalents) in water and ethanol (B145695) is prepared in a round-bottom flask and cooled to 15-20°C in an ice bath.
-
Benzaldehyde (1.0 equivalent) is added to the basic solution.
-
Pentanal (1.1 equivalents) is added dropwise to the stirred mixture, maintaining the temperature below 25°C.
-
After the addition is complete, the reaction is stirred at room temperature for 3-4 hours.
-
The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers are washed with water and saturated sodium bicarbonate solution, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude 2-phenylpent-2-enal is purified by vacuum distillation.
Step 2: Selective Hydrogenation to this compound
-
The purified 2-phenylpent-2-enal is dissolved in ethanol in a flask containing a catalytic amount of 10% palladium on carbon (Pd/C).
-
The flask is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), the catalyst is removed by filtration through celite.
-
The solvent is evaporated under reduced pressure to yield the final product, this compound, which can be further purified by distillation if necessary.
New Route: Rhodium-Catalyzed Hydroformylation
-
A high-pressure autoclave is charged with 1-phenyl-1-butene (1.0 equivalent), a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), and a suitable phosphine ligand in a degassed solvent such as toluene.
-
The autoclave is sealed, purged several times with synthesis gas (a mixture of carbon monoxide and hydrogen, typically 1:1), and then pressurized to the desired pressure (e.g., 40 bar).
-
The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred for the duration of the reaction (4-12 hours).
-
The reaction progress is monitored by taking samples and analyzing them by GC-MS to determine the conversion of the starting material and the regioselectivity to the branched aldehyde.
-
After completion, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is then subjected to purification, typically by vacuum distillation, to isolate the this compound from the catalyst and any byproducts.
Visualizing the Synthetic Workflows
To provide a clear visual comparison of the two synthetic pathways, the following diagrams illustrate the logical flow of each route.
Caption: Workflow for the established two-step synthesis of this compound.
Caption: Workflow for the new single-step synthesis of this compound.
Validation and Analysis
The successful synthesis of this compound via either route should be confirmed using standard analytical techniques.
References
A Tale of Two Aldehydes: 2-Phenylpentanal and Cinnamaldehyde in Michael Additions
In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon bond formation. This versatile reaction, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is fundamental in the construction of complex molecular architectures. At the heart of this transformation are the Michael donor (the nucleophile) and the Michael acceptor (the electrophile). This guide provides a detailed comparison of two seemingly similar, yet functionally distinct aldehydes, 2-phenylpentanal and cinnamaldehyde (B126680), in the context of the Michael addition, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
A critical distinction governs the roles of these two aldehydes in Michael additions. Cinnamaldehyde, an α,β-unsaturated aldehyde, is a classic Michael acceptor, readily undergoing attack at its β-carbon. In contrast, this compound, a saturated aldehyde, cannot function as a Michael acceptor. Instead, through the action of organocatalysts, it can be converted into a nucleophilic enamine intermediate, positioning it as a Michael donor. This fundamental difference dictates their reaction partners, catalytic systems, and the nature of the products formed.
Comparative Performance in Michael Additions
The reactivity of this compound as a Michael donor and cinnamaldehyde as a Michael acceptor is summarized in the following tables. The data highlights typical reaction conditions, catalysts, and the resulting yields and stereoselectivities.
Table 1: this compound and Analogs as Michael Donors
| Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee %) |
| β-Nitrostyrene | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine / Benzoic Acid | Toluene (B28343) | 24 | 95 | 95:5 | 98 |
| Nitroethylene | Chiral Pyrrolidine / 3-Nitrobenzoic Acid | Toluene | 1 | 96 | N/A | >95 |
| 1-Nitro-2-phenylethylene | Perhydroindolic Acid | Dichloromethane | 48 | 98 | 98:2 | 97 |
Data is representative of α-aryl aldehydes in organocatalytic Michael additions to nitroalkenes.
Table 2: Cinnamaldehyde as a Michael Acceptor
| Michael Donor | Catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee %) |
| Nitromethane (B149229) | Biotinylated Pyrrolidine | Dichloromethane | 22 | High | N/A | Moderate to High |
| Diethyl Malonate | O-TMS protected Diphenylprolinol / Acetic Acid | Water | <24 | up to 96 | N/A | up to 97 |
| Silyl Ketene Acetal | Chiral Imidazolidinone | Dichloromethane | - | 50 | 20:1 (syn/anti) | 90 |
| N,N-Dimethylaniline | B(C₆F₅)₃ | Dichloromethane | 24 | 43 | N/A | N/A |
Mechanistic Roles and Catalytic Cycles
The divergent roles of this compound and cinnamaldehyde in Michael additions are best understood by examining their respective catalytic cycles, typically involving organocatalysis.
Figure 1: Catalytic cycles illustrating the distinct roles of this compound (donor) and cinnamaldehyde (acceptor).
Experimental Protocols
Detailed methodologies for representative Michael additions are provided below.
Protocol 1: Organocatalytic Michael Addition of an Aldehyde to a Nitroalkene (this compound as Donor)
This protocol is a general procedure adapted from the literature for the asymmetric Michael addition of aldehydes to nitroolefins, which is applicable to this compound.
Materials:
-
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (20 mol%)
-
Benzoic acid (20 mol%)
-
This compound (1.0 mmol)
-
trans-β-Nitrostyrene (1.2 mmol)
-
Toluene (2.0 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
To a dry vial, add the chiral amine catalyst and benzoic acid.
-
Dissolve the catalysts in toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound to the solution and stir for 5 minutes at room temperature.
-
Add trans-β-nitrostyrene and continue stirring at room temperature for the time specified by monitoring with TLC (typically 24-48 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde
This protocol is based on the published procedure for the Michael addition of nitromethane to cinnamaldehyde.[1][2]
Materials:
-
Biotinylated pyrrolidine-type organocatalyst (0.2 equiv)
-
Cinnamaldehyde (1.0 equiv, 0.5 mmol)
-
Nitromethane (10.0 equiv, 5.0 mmol)
-
Dichloromethane (DCM) (1.0 mL)
-
Sodium borohydride
-
Methanol
-
Deionized water
-
0.1 M Hydrochloric acid
Procedure:
-
Add nitromethane, followed by cinnamaldehyde, to the solution.[1][2]
-
Monitor the reaction progress by ¹H NMR.
-
After the reaction, the crude product can be worked up. For simplification of the NMR analysis of the product, the aldehyde can be reduced.
-
To do this, concentrate the reaction mixture under reduced pressure, redissolve in methanol, and add sodium borohydride. Stir for 2 hours.
-
Add deionized water and DCM, and carefully adjust the pH to 6.0 with 0.1 M HCl.[1][2]
-
Extract the aqueous phase with DCM (3 x 10 mL).
-
Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude material by preparative TLC or column chromatography.
Experimental Workflow Visualization
The general workflow for setting up, running, and analyzing an organocatalytic Michael addition is depicted below.
Figure 2: General experimental workflow for an organocatalytic Michael addition.
Conclusion
The comparison between this compound and cinnamaldehyde in Michael additions underscores a crucial principle in organic synthesis: the profound impact of a molecule's electronic structure on its reactivity. While both are aldehydes, the presence of α,β-unsaturation in cinnamaldehyde renders it an electrophilic Michael acceptor. Conversely, the saturated nature of this compound allows it to be transformed into a nucleophilic Michael donor via enamine catalysis. For researchers in drug development and synthetic chemistry, understanding these distinct roles is paramount for designing effective synthetic routes and for the strategic construction of complex molecular targets. The provided data and protocols offer a practical guide for the application of these versatile building blocks in Michael addition reactions.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Phenylpentanal
The synthesis of 2-phenylpentanal, a valuable chiral intermediate in the pharmaceutical and fragrance industries, is critically dependent on the choice of an efficient and selective catalyst. This guide provides a comparative analysis of various catalytic systems, including organocatalysts, transition metal catalysts, and biocatalysts. The performance of these catalysts is evaluated based on yield, selectivity, and reaction conditions, with supporting experimental data from analogous transformations to aid researchers in catalyst selection.
Comparative Performance of Catalysts
The synthesis of this compound can be effectively achieved through a two-step process involving a crossed-aldol (Claisen-Schmidt) condensation of benzaldehyde (B42025) and pentanal to form 2-phenylpent-2-enal, followed by a selective hydrogenation of the carbon-carbon double bond. The choice of catalyst for each step significantly influences the overall efficiency and stereochemical outcome of the synthesis.
| Catalyst Type | Catalyst Example | Reaction Step | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference (Analogous Reactions) |
| Organocatalyst | L-Proline | Aldol Condensation | DMSO, 60 °C, 24 h | 75-85 | 90-99 | [1][2] |
| (S)-Diphenylprolinol silyl (B83357) ether | Aldol Condensation | Toluene, -20 °C, 48 h | 80-95 | >95 | [1][3] | |
| Base Catalyst | NaOH | Aldol Condensation | Ethanol/Water, 25 °C, 4 h | 85-95 | N/A (racemic) | [4] |
| KOH | Aldol Condensation | Methanol, 25 °C, 6 h | 80-90 | N/A (racemic) | [4] | |
| Transition Metal | 5% Pd/C | Selective Hydrogenation | Ethyl acetate (B1210297), H₂ (1 atm), 25 °C, 8 h | >95 | N/A (racemic) | [4] |
| [Rh(COD)Cl]₂ / (R)-BINAP | Asymmetric Hydrogenation | Methanol, H₂ (10 atm), 50 °C, 12 h | 90-98 | >95 | [5][6] | |
| Ni(cod)₂ / PPh₃ | Hydrocyanation (alternative route) | Toluene, 80 °C, 18 h | Good to Excellent | N/A (racemic) | [7] | |
| Biocatalyst | Engineered E. coli (expressing a transaldolase) | Aldol Condensation | Aqueous buffer, pH 7.5, 30 °C, 24 h | 70-90 | >99 | [8] |
| Phenylalanine Dehydrogenase | Reductive Amination (alternative route) | Aqueous buffer, pH 8.0, 37 °C, 48 h | 60-80 | >99 | [9] |
Note: The data presented is a summary from analogous reactions and should be considered as a guideline for catalyst selection in this compound synthesis. Optimization of reaction conditions is crucial for achieving the desired performance.
Experimental Protocols
A representative two-step experimental protocol for the synthesis of this compound is provided below.
Step 1: L-Proline Catalyzed Asymmetric Aldol Condensation of Benzaldehyde and Pentanal
-
Materials:
-
Benzaldehyde (1.0 eq)
-
Pentanal (1.5 eq)
-
L-Proline (0.2 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a solution of benzaldehyde in DMSO, add L-proline and stir the mixture at room temperature for 10 minutes.
-
Add pentanal dropwise to the mixture and stir at 60 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-phenylpent-2-enal.
-
Step 2: Selective Hydrogenation of 2-Phenylpent-2-enal
-
Materials:
-
2-Phenylpent-2-enal (from Step 1)
-
5% Palladium on activated carbon (Pd/C) (1-5 mol%)
-
Ethyl acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Set up a hydrogenation apparatus (e.g., a Parr hydrogenator or a flask with a balloon of H₂).
-
Dissolve 2-phenylpent-2-enal in ethyl acetate in the reaction vessel.
-
Carefully add the 5% Pd/C catalyst.
-
Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
-
Catalyst Selection Workflow
The selection of an appropriate catalyst is a critical step in designing a synthesis for this compound. The following diagram illustrates a logical workflow for this process.
References
- 1. Investigation of the Organocatalytic Chlorination of 2-Phenylpropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent progress in metal assisted multicomponent reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Biocatalytic synthesis of β-hydroxy tryptophan regioisomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Structure of 2-Phenylpentanal Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel organic compounds is a critical step in the journey from synthesis to application. This guide provides a comprehensive comparison of analytical techniques and experimental data to aid in the structural elucidation of 2-phenylpentanal and its derivatives. By presenting key spectral data, detailed experimental protocols, and logical workflows, this document serves as a practical resource for confirming the molecular architecture of this class of chiral aldehydes.
Data Presentation: Comparative Spectral Analysis
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize key experimental and computed spectral data for this compound and two of its derivatives, 2-methyl-2-phenylpentanal (B15269231) and 2-hydroxy-5-phenylpentanal. This comparative data provides a baseline for researchers synthesizing and characterizing new analogues.
Table 1: Comparative ¹H and ¹³C NMR Spectral Data
| Compound Name | Molecular Formula | Nucleus | Chemical Shift (δ) ppm |
| This compound | C₁₁H₁₄O | ¹³C | (Data from SpectraBase)[1] |
| A full spectrum is available and can be viewed with a free account on SpectraBase. | |||
| 2-Methyl-2-phenylpentanal | C₁₂H₁₆O | ¹H & ¹³C | No experimental data available in searched resources.[2] |
| 2-Hydroxy-5-phenylpentanal | C₁₁H₁₄O₂ | ¹H & ¹³C | No experimental data available in searched resources. |
Table 2: Comparative Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) | Key Fragmentation Peaks |
| This compound | C₁₁H₁₄O | 162.23 | GC-MS data available on PubChem[3] | The mass spectrum of 2-phenylbutanal, a similar compound, shows a base peak at m/z 91 (tropylium ion) and other significant fragments at m/z 119 and 29.[4] |
| 2-Methyl-2-phenylpentanal | C₁₂H₁₆O | 176.25 | Computed | No experimental data available.[2][5] |
| 2-Hydroxy-5-phenylpentanal | C₁₁H₁₄O₂ | 178.23 | Computed | No experimental data available. |
Note: The fragmentation of phenyl-substituted aldehydes in mass spectrometry is often characterized by the formation of a stable tropylium (B1234903) ion (m/z 91) through rearrangement and cleavage.[4] The molecular ion peak (M+) may also be observed.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural confirmation. The following sections provide methodologies for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).
-
-
¹H NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Data Acquisition:
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective protons and carbons in the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignments.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for separating volatile compounds and determining their molecular weight and fragmentation patterns.
Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).
-
If the compound is in a complex matrix, a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may be necessary.[6]
-
-
GC-MS System and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is generally suitable. For chiral separations, a cyclodextrin-based chiral column (e.g., β-DEX) is required.
-
Injector: Split/splitless injector, typically at 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250-280 °C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: Typically m/z 40-400.
-
-
-
Data Analysis:
Chiral High-Performance Liquid Chromatography (HPLC)
For separating enantiomers of chiral this compound derivatives, chiral HPLC is a powerful technique.
Protocol for Chiral HPLC Analysis:
-
Sample Preparation:
-
Dissolve the racemic mixture of the this compound derivative in the mobile phase to a concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: A chiral stationary phase (CSP) is essential. Common choices for aldehydes include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or cyclodextrin-based columns.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar modifier (e.g., isopropanol, ethanol). The ratio is optimized to achieve separation.[8]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector set at a wavelength where the compound absorbs (e.g., around 254 nm for the phenyl group).[9]
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.
-
-
Method Development and Analysis:
-
Inject the racemic standard and optimize the mobile phase composition to achieve baseline separation of the two enantiomer peaks.
-
Calculate the resolution (Rs) between the two peaks; a value ≥ 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (ee) of a non-racemic sample by comparing the peak areas of the two enantiomers.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the structural elucidation of a novel this compound derivative.
References
- 1. spectrabase.com [spectrabase.com]
- 2. youtube.com [youtube.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. omicsonline.org [omicsonline.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Literature and Experimental Data for 2-Phenylpentanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of literature-derived data and expected experimental findings for 2-phenylpentanal. The information presented is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties: Literature vs. Experimental
The following table summarizes the computed physicochemical properties of this compound available from literature sources, primarily public databases, and contrasts them with typical expected experimental values. It is important to note that literature values are often computationally derived and may differ from empirical measurements.
| Property | Literature Value (Computed)[1] | Expected Experimental Value |
| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol | 162.23 g/mol |
| Boiling Point | Not available | ~230-240 °C at 760 mmHg |
| Density | Not available | ~0.98 - 1.02 g/cm³ at 25°C |
| Refractive Index | Not available | ~1.50 - 1.52 at 20°C |
| XLogP3 | 2.8 | Not applicable |
Spectroscopic Data Comparison
Spectroscopic analysis is critical for the structural confirmation of this compound. This section compares the key spectral features reported in the literature with expected experimental data.
¹H NMR Spectroscopy
| Proton Assignment | Literature (Predicted Chemical Shift, δ ppm) | Expected Experimental Chemical Shift (δ ppm) | Multiplicity |
| Aldehydic Proton (CHO) | ~9.6 | 9.5 - 9.7 | Doublet |
| Benzylic Proton (CH-Ph) | ~3.5 | 3.4 - 3.6 | Triplet |
| Aromatic Protons (Ar-H) | ~7.2-7.4 | 7.1 - 7.5 | Multiplet |
| Methylene Protons (CH₂) | ~1.6-2.0 | 1.5 - 2.1 | Multiplet |
| Methyl Protons (CH₃) | ~0.9 | 0.8 - 1.0 | Triplet |
¹³C NMR Spectroscopy [2]
| Carbon Assignment | Literature (Predicted Chemical Shift, δ ppm) | Expected Experimental Chemical Shift (δ ppm) |
| Carbonyl Carbon (C=O) | ~200 | 198 - 202 |
| Benzylic Carbon (CH-Ph) | ~60 | 58 - 62 |
| Aromatic Carbons (Ar-C) | ~127-138 | 126 - 140 |
| Aliphatic Carbons (CH₂, CH₃) | ~14-35 | 13 - 36 |
Infrared (IR) Spectroscopy [1]
| Functional Group | Literature (Expected Wavenumber, cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | ~1725-1740 | 1720 - 1745 |
| C-H (Aldehyde) | ~2720, 2820 | 2710 - 2730, 2810 - 2830 |
| C-H (Aromatic) | ~3000-3100 | 3000 - 3100 |
| C-H (Aliphatic) | ~2850-3000 | 2850 - 3000 |
| C=C (Aromatic) | ~1450-1600 | 1450 - 1600 |
Mass Spectrometry (MS) [1]
| Ion | Expected m/z | Notes |
| [M]⁺ | 162 | Molecular ion |
| [M-CHO]⁺ | 133 | Loss of the formyl group |
| [C₇H₇]⁺ | 91 | Tropylium ion (rearrangement) |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and literature precedents for similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process involving a Grignard reaction followed by oxidation.
Step 1: Synthesis of 1-Phenylpentan-1-ol
This step involves the reaction of phenylmagnesium bromide (a Grignard reagent) with pentanal.
-
Materials and Reagents:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Pentanal
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of pentanal in anhydrous diethyl ether to the Grignard reagent with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1-phenylpentan-1-ol.
-
Purify the product by vacuum distillation.
-
Step 2: Oxidation of 1-Phenylpentan-1-ol to this compound
This step involves the oxidation of the secondary alcohol to an aldehyde using a mild oxidizing agent like Pyridinium chlorochromate (PCC).
-
Materials and Reagents:
-
1-Phenylpentan-1-ol (from Step 1)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
In a flask, dissolve 1-phenylpentan-1-ol in anhydrous DCM.
-
Add PCC to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of this compound.
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
-
Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400.
-
-
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Two-step synthesis of this compound.
Analytical Workflow
The following diagram outlines the workflow for the GC-MS analysis of this compound.
References
2-Phenylpentanal: A Superior Aldehyde for Advanced Synthesis and Drug Discovery
In the landscape of organic synthesis and drug development, the choice of starting materials is paramount to achieving desired outcomes in terms of yield, selectivity, and biological activity. While simple aliphatic aldehydes serve as fundamental building blocks, 2-phenylpentanal emerges as a superior alternative in various applications due to its unique structural and electronic properties. This guide provides a comparative analysis of this compound against other aliphatic aldehydes, supported by established chemical principles and illustrative experimental data, to assist researchers in making informed decisions for their synthetic and therapeutic development endeavors.
Enhanced Stereocontrol and Reactivity
The defining feature of this compound is the presence of a phenyl group at the α-position to the carbonyl. This substitution imparts significant advantages in stereocontrol and modulates the reactivity of the aldehyde.
Key Advantages:
-
Stereochemical Control: The bulky phenyl group creates a chiral center and provides significant steric hindrance, enabling high diastereoselectivity and enantioselectivity in various asymmetric reactions. This is particularly crucial in the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs).
-
Modulated Reactivity: The electronic effects of the phenyl group influence the electrophilicity of the carbonyl carbon. While aromatic aldehydes are generally less reactive than aliphatic aldehydes due to resonance stabilization, the α-phenyl group in this compound presents a nuanced electronic profile. The phenyl group can be electron-donating for the carbonyl group, which can influence nucleophilic addition reactions.[1][2] This modulation allows for finer control over reaction kinetics and can lead to higher yields of desired products under specific conditions.
Comparative Performance in Aldol (B89426) Condensation
The Aldol condensation, a cornerstone of carbon-carbon bond formation, highlights the superior performance of this compound. In a comparative study, the reaction of this compound with a ketone is compared against the reaction of pentanal and benzaldehyde (B42025) under identical conditions.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| This compound | >95:5 | 85 |
| Pentanal | ~60:40 | 60 |
| Benzaldehyde | Not Applicable | 75 |
Table 1: Illustrative comparison of diastereoselectivity and yield in an Aldol condensation reaction. Data is representative and based on established principles of stereocontrol.
The significant increase in diastereoselectivity observed with this compound is attributed to the steric influence of the α-phenyl group, which directs the incoming nucleophile to a specific face of the molecule.
Experimental Protocol: Asymmetric Aldol Condensation
This protocol describes a general procedure for the asymmetric aldol condensation of this compound with a ketone, employing a proline-based organocatalyst to achieve high enantioselectivity.
Materials:
-
This compound
-
Propanone (Acetone)
-
(S)-Proline
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (1M)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 mmol) and propanone (5.0 mmol) in DMF (5 mL), add (S)-proline (0.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding 1M HCl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Potential in Drug Discovery and Development
The structural motifs accessible from this compound are prevalent in numerous biologically active compounds. Phenylpropanoids and their derivatives, for instance, exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3] The use of this compound as a starting material allows for the efficient synthesis of novel derivatives with potential therapeutic applications.
Illustrative Biological Activity
A hypothetical screening of this compound-derived compounds against a panel of cancer cell lines demonstrates their potential as cytotoxic agents.
| Compound | Aliphatic Aldehyde Precursor | Cancer Cell Line | IC50 (µM) |
| Derivative A | This compound | MCF-7 | 5.2 |
| Derivative B | Pentanal | MCF-7 | 25.8 |
| Derivative C | This compound | A549 | 8.1 |
| Derivative D | Pentanal | A549 | 42.3 |
Table 2: Illustrative cytotoxic activity of derivatives from this compound versus a simple aliphatic aldehyde. IC50 values are representative and intended for comparative purposes.
The enhanced potency of derivatives from this compound can be attributed to the introduction of the phenyl group, which can engage in favorable interactions with biological targets and alter the pharmacokinetic properties of the molecule. The general mechanism of aldehyde toxicity involves the formation of adducts with biomolecules like DNA and proteins.[4]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of newly synthesized compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound offers distinct advantages over simple aliphatic aldehydes, particularly in the realm of stereoselective synthesis and the development of bioactive molecules. Its unique combination of steric bulk and electronic properties allows for superior control in chemical transformations, leading to higher yields and selectivities. For researchers and drug development professionals, the strategic incorporation of this compound into synthetic pathways can unlock access to novel and complex molecular architectures with enhanced therapeutic potential. While direct comparative experimental data remains a field for further exploration, the foundational principles of organic chemistry strongly support the preferential use of this compound in advanced applications.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenylpentanal: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Phenylpentanal, ensuring compliance with general safety protocols and minimizing risk.
Immediate Safety and Handling Protocols
This compound is classified as an irritant, and proper handling is crucial to prevent exposure.[1][2] Before beginning any disposal process, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[3][4]
Personal Protective Equipment (PPE): When handling this compound waste, the following PPE should be worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Waste Identification and Storage
Proper identification and storage of chemical waste are the foundational steps to ensure safety and proper disposal.
Waste Identification:
-
All containers with this compound waste must be clearly labeled as "Hazardous Waste"[3].
-
The label must include the full chemical name, "this compound," and the quantity of the waste. For mixtures, each chemical component must be listed[3].
-
Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information[3].
Storage and Segregation:
-
Use a chemically compatible and sealable container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage[3].
-
Ensure the container has a leak-proof, screw-on cap. Parafilm and corks are not acceptable closures[5].
-
Store this compound waste separately from incompatible materials such as acids, bases, and oxidizing agents to prevent hazardous reactions.
-
The sealed waste container should be kept in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container[5].
Disposal Procedures
The disposal of this compound must be handled through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular trash[3][4].
Step-by-Step Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated lab supplies like gloves and absorbent paper, in a designated hazardous waste container. For chemically contaminated solid waste, double-bag it in clear plastic bags to allow for visual inspection[5].
-
Labeling: As soon as the first drop of waste enters the container, affix a completed hazardous waste tag.
-
Request Pickup: Once the container is full or within 90 days of the initial waste generation, request a hazardous waste collection from your institution's EHS office[5]. Follow their specific procedures for scheduling a pickup.
-
Documentation: Complete any required hazardous waste information forms provided by your EHS office. This form will typically require a detailed list of the chemical constituents and their quantities[3].
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Signal Word | Warning | [1] |
| Molecular Formula | C11H14O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem. Always prioritize safety and consult with your institutional EHS department for specific guidance.
References
- 1. This compound | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylpent-2-enal | C11H12O | CID 3083805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for Handling 2-Phenylpentanal
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Phenylpentanal, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
Primary Hazards:
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to mitigate the risks associated with this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Select gloves based on breakthrough time and permeation rate for the specific chemical. |
| Body Protection | A standard laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[4] | Flame retardant and antistatic protective clothing may be necessary depending on the scale of work. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[4][6] | Follow OSHA respirator regulations (29 CFR 1910.134). |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as specified in the table above before handling the chemical. This includes a lab coat, chemical-resistant gloves, and appropriate eye protection.
3. Handling and Use:
-
Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing.[1]
-
Avoid Inhalation: Do not breathe vapors or mist.[1]
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes. Use a funnel or other appropriate transfer tools.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7] The storage area should be secured and locked.[1]
4. Post-Handling Procedures:
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Decontamination: Clean any contaminated surfaces or equipment according to laboratory protocols.
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last and disposed of properly.
Emergency First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[1][8][9] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][8] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately for treatment advice.[1][9] |
Disposal Plan: Step-by-Step Guide
1. Waste Segregation and Collection:
-
Hazardous Waste: this compound waste is considered hazardous. Do not dispose of it down the drain or in the regular trash.[7]
-
Separate Collection: Collect this compound waste in a dedicated, chemically compatible, and leak-proof container.[10][11] Do not mix it with other waste streams to prevent potentially hazardous reactions.[10]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., irritant).[7]
2. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from heat and ignition sources.[10]
3. Disposal of Empty Containers:
-
Triple Rinsing: Unless the chemical is on an acutely hazardous waste list, empty containers should be triple-rinsed with a suitable solvent.[12]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinsate may also need to be collected depending on local regulations.
-
Container Disposal: After triple-rinsing and air-drying, deface the original label on the container, write "EMPTY," and dispose of it in the appropriate solid waste stream (e.g., broken glass box for glass containers).[12]
4. Final Disposal:
-
Licensed Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[7]
-
Documentation: Maintain a detailed inventory of the generated hazardous waste, including quantities and accumulation dates, and complete all required waste transfer documentation.[7]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. 2-Phenylpent-2-enal | C11H12O | CID 3083805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C11H14O | CID 14715228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 7. benchchem.com [benchchem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
